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  • Product: 1-Fluoro-4-methyl-2-phenoxybenzene
  • CAS: 74483-53-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Analysis of 1-Fluoro-4-methyl-2-phenoxybenzene

This technical guide provides an in-depth analysis of the spectral characteristics of 1-Fluoro-4-methyl-2-phenoxybenzene, a molecule of interest in synthetic chemistry and drug development. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 1-Fluoro-4-methyl-2-phenoxybenzene, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Properties

1-Fluoro-4-methyl-2-phenoxybenzene (CAS No. 74483-53-7) possesses a molecular formula of C₁₃H₁₁FO and a molecular weight of 202.22 g/mol [1]. Its structure, comprising a fluorotoluene moiety linked to a phenoxy group, gives rise to a unique spectral fingerprint that is invaluable for its identification and characterization.

Caption: Molecular structure of 1-Fluoro-4-methyl-2-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule[2][3][4][5][6]. For 1-Fluoro-4-methyl-2-phenoxybenzene, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and oxygen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Methyl (CH₃)~2.3Singlet-
Aromatic (H ortho to CH₃)~7.0-7.2Multiplet-
Aromatic (H meta to CH₃)~6.8-7.0Multiplet-
Aromatic (Phenoxy group)~7.1-7.4Multiplet-

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic splitting due to C-F coupling.

Carbon Assignment Predicted Chemical Shift (ppm)
Methyl (CH₃)~20-22
Aromatic (C-F)~155-160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic (C-O, fluorotoluene ring)~145-150
Aromatic (C-CH₃)~130-135
Aromatic (CH, fluorotoluene ring)~115-125
Aromatic (C-O, phenoxy ring)~150-155
Aromatic (CH, phenoxy ring)~120-130

Note: Predicted values are based on analogous structures and established principles.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg of 1-Fluoro-4-methyl-2-phenoxybenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). B Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample. A->B C ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds. B->C D ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. C->D E Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the TMS signal. D->E F Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze the multiplicities and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule. E->F

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule[7][8][9][10]. The IR spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-O, and C-F bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030-3100Medium
Aliphatic C-H Stretch (CH₃)2850-2960Medium
Aromatic C=C Stretch1450-1600Strong
Aryl Ether C-O Stretch1200-1250Strong
C-F Stretch1100-1200Strong

Note: Phenyl alkyl ethers typically show two strong absorbances for C-O stretching[11].

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation[12].

FTIR_Workflow A Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR stage. B Sample Application: Place a small amount of 1-Fluoro-4-methyl-2-phenoxybenzene directly onto the ATR crystal. A->B C Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹. B->C D Data Processing and Analysis: Subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands. Correlate the observed bands with the functional groups in the molecule. C->D

Caption: Workflow for FT-IR spectral acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity[13][14][15]. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 1-Fluoro-4-methyl-2-phenoxybenzene[16].

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is dictated by the stability of the resulting ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202.

  • Key Fragment Ions:

    • Loss of CH₃: A peak at m/z = 187, corresponding to the loss of a methyl radical.

    • Loss of Phenoxy Radical: A peak at m/z = 109, corresponding to the fluorotoluene cation.

    • Loss of Fluorotoluene Radical: A peak at m/z = 93, corresponding to the phenoxy cation.

    • Phenyl Cation: A peak at m/z = 77, a common fragment for aromatic compounds[17].

Experimental Protocol for GC-MS

GCMS_Workflow A Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). B GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5ms). Employ a temperature program to separate the components. A->B C MS Detection: Ionize the eluted compound using electron ionization (EI) at 70 eV. Analyze the ions using a mass analyzer (e.g., quadrupole). B->C D Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a library database if available. C->D

Caption: Workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive characterization of 1-Fluoro-4-methyl-2-phenoxybenzene. While experimental data for this specific molecule is not widely published, the predicted spectra, based on established principles and data from analogous structures, offer a robust framework for its identification and analysis. The detailed experimental protocols provided in this guide serve as a practical resource for researchers working with this and similar compounds.

References

  • Amerigo Scientific. (n.d.). 1-Fluoro-4-Methyl-2-Phenoxy-Benzene. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • BYJU'S. (n.d.). NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Refubium. (n.d.). Chapter 2 Techniques and Experimental Setup. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]

  • University of Florida. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • YouTube. (2025, July 20). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Fluoro-4-methyl-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Fluoro-4-methyl-2-phenoxybenzene. In the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Fluoro-4-methyl-2-phenoxybenzene. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a comprehensive, theory-backed resource for predicting, understanding, and assigning its 13C NMR spectrum. The principles and methodologies outlined herein are grounded in established NMR theory and substituent effects, providing a robust framework for spectral interpretation in drug discovery and organic chemistry research.

The Strategic Importance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a cornerstone technique in organic chemistry, offering direct insight into the carbon skeleton of a molecule.[1][2] Unlike 1H NMR, which focuses on the proton environment, 13C NMR provides a signal for each unique carbon atom, revealing critical information about its hybridization, chemical environment, and connectivity.[1][2][3] The chemical shift of a carbon nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups, making 13C NMR an invaluable tool for isomer differentiation and the unambiguous confirmation of molecular structure.[2][4]

For a molecule such as 1-Fluoro-4-methyl-2-phenoxybenzene, with its multiple aromatic carbons subject to varied substituent effects, a thorough understanding of its 13C NMR spectrum is paramount for unequivocal identification and characterization.

Predicted 13C NMR Chemical Shifts and Structural Assignment

The structure of 1-Fluoro-4-methyl-2-phenoxybenzene presents a total of 13 unique carbon environments, which should theoretically result in 13 distinct signals in a proton-decoupled 13C NMR spectrum. The prediction of these chemical shifts is based on the additive effects of the fluoro, methyl, and phenoxy substituents on the benzene rings.

Molecular Structure and Carbon Numbering:

Caption: Numbering scheme for 1-Fluoro-4-methyl-2-phenoxybenzene.

Predicted Chemical Shift Table

The following table outlines the predicted 13C NMR chemical shifts for 1-Fluoro-4-methyl-2-phenoxybenzene. These values are estimated based on established substituent chemical shift (SCS) effects on a benzene ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1155 - 165Attached to highly electronegative fluorine; exhibits a large downfield shift. This carbon will also appear as a doublet due to coupling with 19F.
C2145 - 155Attached to the phenoxy group; the oxygen atom causes a significant downfield shift.
C3115 - 125Ortho to the fluorine and meta to the phenoxy group; experiences a slight shielding effect. Will likely show a smaller C-F coupling.
C4130 - 140Attached to the methyl group and para to the fluorine; the methyl group has a moderate deshielding effect at the ipso-carbon.
C5125 - 135Meta to both the fluorine and phenoxy groups, and ortho to the methyl group.
C6118 - 128Ortho to the phenoxy group and meta to the methyl group.
C1'150 - 160The ipso-carbon of the phenoxy ring, attached to the ether oxygen, resulting in a downfield shift.[3]
C2'115 - 125Ortho to the ether linkage.
C3'128 - 138Meta to the ether linkage.
C4'120 - 130Para to the ether linkage.
C5'128 - 138Meta to the ether linkage.
C6'115 - 125Ortho to the ether linkage.
CH320 - 30Typical range for a methyl group attached to an aromatic ring.

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[2]

Experimental Protocol for 13C NMR Spectrum Acquisition

To validate the predicted chemical shifts, the following experimental protocol for acquiring a high-quality 13C NMR spectrum is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of 1-Fluoro-4-methyl-2-phenoxybenzene.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimize spectral quality.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[3]

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[1]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and list the chemical shifts of all observed peaks.

Logic of Spectral Assignment: A Self-Validating System

The assignment of each signal in the 13C NMR spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene can be approached systematically, creating a self-validating interpretation.

G cluster_0 Initial Data cluster_1 Signal Classification cluster_2 Chemical Shift Analysis cluster_3 2D NMR Confirmation 13C_Spectrum Acquire 13C NMR Spectrum Classify_Carbons Identify CH3, CH, Cq based on DEPT 13C_Spectrum->Classify_Carbons DEPT_Spectra Acquire DEPT-90 & DEPT-135 Spectra DEPT_Spectra->Classify_Carbons Predict_Shifts Predict Shifts based on Substituent Effects Classify_Carbons->Predict_Shifts Compare_Shifts Compare Predicted vs. Experimental Shifts Predict_Shifts->Compare_Shifts HSQC_HMBC Acquire HSQC & HMBC Spectra Compare_Shifts->HSQC_HMBC For Ambiguous Signals Final_Assignment Final Structural Assignment Compare_Shifts->Final_Assignment Correlate_Signals Correlate 1H and 13C Signals HSQC_HMBC->Correlate_Signals Correlate_Signals->Final_Assignment

Caption: Workflow for the systematic assignment of 13C NMR signals.

To further enhance the confidence of the assignments, advanced NMR experiments are invaluable:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH2, and CH3 groups, which is crucial for assigning the methyl and methine carbons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded carbon and proton atoms, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals correlations between carbons and protons that are two or three bonds apart, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

By integrating the data from these experiments, a highly reliable and internally consistent assignment of the 13C NMR spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene can be achieved.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and assigning the 13C NMR chemical shifts of 1-Fluoro-4-methyl-2-phenoxybenzene. By leveraging fundamental principles of NMR spectroscopy and a systematic approach to spectral interpretation, researchers can confidently characterize this and structurally related molecules. The detailed experimental protocol and the logical workflow for spectral assignment offer a practical guide for obtaining and interpreting high-quality 13C NMR data, which is a critical step in the process of drug development and chemical research.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022). Retrieved from [Link]

  • S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. (2021). YouTube. Retrieved from [Link]

  • Chemical shifts - UCL. (n.d.). Retrieved from [Link]

  • A guide to 13C NMR chemical shift values - Compound Interest. (2015). Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022). YouTube. Retrieved from [Link]

  • 1-Fluoro-4-Methyl-2-Phenoxy-Benzene - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0270891) - NP-MRD. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Fluoro-4-methyl-2-phenoxybenzene

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7) under Electron Ionization (EI) conditions.[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7) under Electron Ionization (EI) conditions.[1][2] As a molecule incorporating a diaryl ether linkage, a fluorine substituent, and a methyl group on an aromatic framework, its fragmentation pattern is governed by a complex interplay of competing and sequential cleavage pathways. This document elucidates these pathways, offering field-proven insights into the causality behind the observed fragment ions. It is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation of complex organic molecules. The guide includes a detailed experimental protocol, a summary of key fragment ions, and visual diagrams of the proposed fragmentation mechanisms to serve as a robust reference for laboratory practice.

Introduction and Molecular Characteristics

1-Fluoro-4-methyl-2-phenoxybenzene is an aromatic ether with the molecular formula C₁₃H₁₁FO and a monoisotopic molecular weight of 202.22 g/mol .[1][2] Its structure features a central benzene ring substituted with a fluorine atom, a methyl group, and a phenoxy group. The relative positions of these substituents—ortho-fluoro and phenoxy groups, with a para-methyl group relative to the fluorine—create a unique electronic environment that dictates the molecule's fragmentation cascade upon ionization.

Understanding the fragmentation of this and related diaryl ethers is crucial in various fields, including medicinal chemistry, materials science, and environmental analysis, where such moieties are common. Electron Ionization (EI) mass spectrometry is a powerful tool for this purpose, as its high-energy ionization process induces reproducible and structurally informative fragmentation.[3] This guide will dissect the mass spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene, explaining the formation of key ions through established principles of mass spectrometry.

Experimental Protocol: GC-MS Analysis

To ensure the scientific integrity and reproducibility of the data discussed, a self-validating experimental protocol is essential. The following methodology outlines a standard approach for acquiring the EI mass spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene.

Instrumentation & Consumables
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole instrument.

  • Ionization Source: Electron Ionization (EI) operated at a standard 70 eV to ensure consistent fragmentation and allow for library matching.

  • Inlet System: Gas Chromatograph (GC) for sample introduction and purification.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5ms).

  • Carrier Gas: Helium, high purity (99.999%), at a constant flow rate of 1.0 mL/min.

  • Sample: 1-Fluoro-4-methyl-2-phenoxybenzene dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~100 µg/mL.

Step-by-Step Methodology
  • GC Oven Program:

    • Set the initial oven temperature to 80°C and hold for 2 minutes.

    • Ramp the temperature at a rate of 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes to ensure elution of the analyte.

  • Injector Configuration:

    • Set the injector temperature to 250°C.

    • Use a splitless injection mode with an injection volume of 1 µL to maximize sensitivity.

  • MS Parameters:

    • Set the GC-MS transfer line temperature to 280°C to prevent sample condensation.

    • Set the ion source temperature to 230°C.

    • Acquire data in full scan mode over a mass range of m/z 40–300.

    • Set the scan rate to 2 scans per second.

  • Data Acquisition & Analysis:

    • Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

    • Identify the peak corresponding to 1-Fluoro-4-methyl-2-phenoxybenzene and analyze its mass spectrum, paying close attention to the molecular ion and significant fragment ions.

Experimental Workflow Diagram

G Figure 1. GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Prep Dissolve Analyte (100 µg/mL in DCM) GC GC Injection & Separation (Splitless, 1 µL) Prep->GC Introduction Ion EI Ionization (70 eV) GC->Ion Elution MS Mass Analysis (m/z 40-300) Ion->MS Ion Transfer Data Data Acquisition & Analysis MS->Data Signal Detection

Caption: A streamlined workflow for the GC-MS analysis of the target compound.

Fragmentation Analysis and Mechanistic Interpretation

Upon electron ionization, 1-Fluoro-4-methyl-2-phenoxybenzene forms an energetically unstable molecular ion (M⁺˙) at m/z 202 . The stability of the aromatic system ensures that this molecular ion is readily observed.[4][5] The subsequent fragmentation is directed by the functional groups, primarily the weak C-O ether bond and the substituents on the aromatic rings.

Primary Fragmentation Pathways
  • Cleavage of the Ether Bond (α-Cleavage): The most characteristic fragmentation for ethers involves the cleavage of the C-O bond.[4][6] For this molecule, this cleavage can occur in two ways, leading to resonance-stabilized ions.

    • Loss of a Phenoxy Radical (•OC₆H₅): This pathway involves the cleavage of the C-O bond where the charge is retained by the substituted fluoromethylphenyl fragment. This is a highly favorable process.

      • M⁺˙ (m/z 202) → [C₇H₆F]⁺ + •OC₆H₅

      • This generates a prominent ion at m/z 109 . This ion corresponds to the fluorotoluene cation.

    • Loss of a Phenyl Radical (•C₆H₅): Cleavage of the O-C₆H₅ bond with charge retention on the oxygen-containing fragment.

      • M⁺˙ (m/z 202) → [C₇H₆FO]⁺ + •C₆H₅

      • This results in an ion at m/z 125 .

  • Cleavage Involving Ring Substituents:

    • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of the methyl group.

      • M⁺˙ (m/z 202) → [C₁₂H₈FO]⁺ + •CH₃

      • This pathway produces an ion at m/z 187 . The stability of this ion is enhanced by the delocalization of the charge across the large aromatic system.

    • Loss of a Fluorine Radical (•F): The loss of a halogen is a possible fragmentation pathway for halogenated compounds.[7]

      • M⁺˙ (m/z 202) → [C₁₃H₁₁O]⁺ + •F

      • This would result in an ion at m/z 183 .

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further dissociation to produce smaller, stable ions that are characteristic features of the spectrum.

  • Fragmentation of the [C₆H₅]⁺ ion: The cleavage of the ether bond can also produce a phenyl cation.

    • M⁺˙ (m/z 202) → C₆H₅⁺ + •(C₇H₆FO)

    • This generates the classic phenyl cation at m/z 77 .

  • Formation of the Tropylium Ion and Related Structures: Aromatic compounds with alkyl substituents are known to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 via rearrangement.[5] While the primary fragment at m/z 109 is a fluorotoluene cation, a related fragmentation can lead to the unsubstituted phenyl cation (m/z 77) or even a tropylium-like structure.

  • Loss of Carbon Monoxide (CO): Phenoxy-derived ions often undergo the loss of a neutral CO molecule.

    • The ion at m/z 187 ([C₁₂H₈FO]⁺) can lose CO to form an ion at m/z 159 .

    • The phenyl cation (m/z 77) is often accompanied by a peak at m/z 65 , which arises from the loss of acetylene (C₂H₂).[5]

Summary of Key Fragment Ions

The following table summarizes the principal ions expected in the EI mass spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene, their mass-to-charge ratio (m/z), and the proposed fragmentation origin.

m/zProposed Ion Structure/FormulaDescription of Fragmentation
202[C₁₃H₁₁FO]⁺˙Molecular Ion (M⁺˙)
187[C₁₂H₈FO]⁺Loss of a methyl radical (•CH₃) from M⁺˙
125[C₇H₆FO]⁺α-cleavage: Loss of a phenyl radical (•C₆H₅) from M⁺˙
109[C₇H₆F]⁺α-cleavage: Loss of a phenoxy radical (•OC₆H₅) from M⁺˙
77[C₆H₅]⁺Phenyl cation, from cleavage of the ether bond
65[C₅H₅]⁺Loss of acetylene (C₂H₂) from the phenyl cation

Visualization of Fragmentation Pathways

The relationships between the molecular ion and its primary and secondary fragments are best understood visually. The following diagram illustrates the major proposed fragmentation pathways.

G Figure 2. Proposed EI Fragmentation Pathways M M⁺˙ 1-Fluoro-4-methyl-2-phenoxybenzene m/z 202 F187 [C₁₂H₈FO]⁺ m/z 187 M->F187 - •CH₃ F125 [C₇H₆FO]⁺ m/z 125 M->F125 - •C₆H₅ F109 [C₇H₆F]⁺ (Fluorotoluene cation) m/z 109 M->F109 - •OC₆H₅ F77 [C₆H₅]⁺ (Phenyl cation) m/z 77 M->F77 - •C₇H₆FO F65 [C₅H₅]⁺ m/z 65 F77->F65 - C₂H₂

Caption: Key fragmentation routes for 1-Fluoro-4-methyl-2-phenoxybenzene under EI.

Conclusion

The electron ionization mass spectrum of 1-Fluoro-4-methyl-2-phenoxybenzene is characterized by several predictable and structurally informative fragmentation pathways. The most significant cleavage occurs at the C-O ether bond, leading to the formation of a highly abundant fluorotoluene cation at m/z 109 and a phenyl cation at m/z 77. Additional primary fragmentations include the loss of the methyl group to yield an ion at m/z 187. These primary ions can undergo subsequent neutral losses, such as the elimination of acetylene from the phenyl cation, to produce further characteristic ions. By understanding these core fragmentation mechanisms, analysts can confidently identify this molecule and predict the behavior of structurally related compounds in complex matrices, aiding in the robust structural elucidation required in modern chemical and pharmaceutical research.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Fluoro-4-Methyl-2-Phenoxy-Benzene. Retrieved from [Link]

  • McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • ResearchGate. (2018). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Mass Spectrometry Blog. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • Allinstuff. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-phenoxybenzene: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 1-Fluoro-4-methyl-2-phenoxybenzene, a fluorinated aromatic ether with significant potential in the fields of medicinal chemistry and materials science. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-methyl-2-phenoxybenzene, a fluorinated aromatic ether with significant potential in the fields of medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its structural motifs suggest its emergence alongside the broader exploration of fluorinated organic molecules for advanced applications. The strategic incorporation of a fluorine atom into the phenoxy-toluene scaffold is a key feature, intended to modulate the molecule's physicochemical and pharmacokinetic properties. This guide details the logical synthetic pathway for its preparation, rooted in the well-established Ullmann condensation, and provides a thorough characterization of its properties. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this and related compounds.

Introduction: The Strategic Role of Fluorine in Diaryl Ethers

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] In the context of diaryl ethers, a scaffold present in numerous pharmaceuticals and functional materials, the addition of fluorine can have profound effects.

1-Fluoro-4-methyl-2-phenoxybenzene belongs to this important class of fluorinated diaryl ethers. Its structure, featuring a phenoxy group ortho to a fluorine atom on a toluene ring, presents an interesting substitution pattern. This arrangement is expected to influence the molecule's conformational preferences and electronic properties, making it a valuable building block for the synthesis of more complex derivatives with tailored characteristics. While a seminal publication detailing its initial discovery is not readily identifiable, its synthesis relies on classical and well-understood organometallic reactions.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of 1-Fluoro-4-methyl-2-phenoxybenzene is essential for its application in research and development.

Physical Properties

The key physicochemical properties of 1-Fluoro-4-methyl-2-phenoxybenzene are summarized in the table below.

PropertyValueSource
CAS Number 74483-53-7[3]
Molecular Formula C₁₃H₁₁FO[3]
Molecular Weight 202.22 g/mol [3]
MDL Number MFCD04972885[3]

Note: Experimental data on properties such as boiling point, melting point, and solubility are not widely available in public literature and would require experimental determination.

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methyl protons.

  • Methyl Protons (C-CH₃): A singlet around δ 2.2-2.4 ppm.

  • Aromatic Protons (Toluene Ring): Three protons exhibiting complex splitting patterns (doublets and triplets of doublets) in the range of δ 6.8-7.2 ppm, with coupling constants influenced by the adjacent fluorine atom.

  • Aromatic Protons (Phenoxy Ring): Five protons appearing as a multiplet in the range of δ 7.0-7.4 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-22 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller carbon-fluorine couplings.

2.2.3. Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the fluorotoluene and phenoxy moieties.

2.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether): A strong band around 1200-1250 cm⁻¹

  • C-F stretching: A strong band in the region of 1100-1200 cm⁻¹

Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene

The most logical and established method for the synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol.[1] This approach offers a reliable route to construct the diaryl ether linkage.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials:

  • Synthesis of the Aryl Halide Precursor: Preparation of 2-bromo-5-fluorotoluene.

  • Ullmann Condensation: Copper-catalyzed coupling of 2-bromo-5-fluorotoluene with phenol.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ullmann Condensation 3-Fluorotoluene 3-Fluorotoluene 2-Bromo-5-fluorotoluene 2-Bromo-5-fluorotoluene 3-Fluorotoluene->2-Bromo-5-fluorotoluene Bromination NBS_AIBN NBS, AIBN CCl4, reflux Target_Molecule 1-Fluoro-4-methyl-2-phenoxybenzene 2-Bromo-5-fluorotoluene->Target_Molecule Coupling Phenol Phenol Phenol->Target_Molecule Ullmann_Conditions CuI, L-proline K2CO3, DMSO, 90°C

Caption: Proposed two-step synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene.

Detailed Experimental Protocol

This protocol is based on established methodologies for Ullmann-type reactions and should be performed by qualified personnel in a well-ventilated fume hood.

Step 1: Synthesis of 2-Bromo-5-fluorotoluene (Illustrative)

While 2-bromo-5-fluorotoluene is commercially available, a representative synthesis involves the bromination of 3-fluorotoluene.

  • Reaction Setup: To a solution of 3-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by fractional distillation or column chromatography to yield 2-bromo-5-fluorotoluene.

Step 2: Ullmann Condensation for 1-Fluoro-4-methyl-2-phenoxybenzene

This step details the core C-O bond formation.

  • Reagents and Materials:

    • 2-Bromo-5-fluorotoluene (1.0 eq)

    • Phenol (1.2 eq)

    • Copper(I) iodide (CuI, 0.1 eq)

    • L-proline (0.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorotoluene, phenol, CuI, L-proline, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMSO via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Fluoro-4-methyl-2-phenoxybenzene.

Mechanistic Insights

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism CuI_L Cu(I)L Cu_Phenoxide L-Cu(I)-OPh CuI_L->Cu_Phenoxide + PhO⁻ - I⁻ Phenolate PhO⁻ Oxidative_Addition Oxidative Addition CuIII_Complex L-Cu(III)(Ar)(OPh)(Br) Cu_Phenoxide->CuIII_Complex + Ar-Br Aryl_Halide Ar-Br CuIII_Complex->CuI_L - Ar-OPh - Br⁻ Reductive_Elimination Reductive Elimination Product Ar-OPh

Caption: Simplified catalytic cycle for the Ullmann condensation.

  • Formation of the Copper Phenoxide: The reaction is initiated by the coordination of the L-proline ligand to Cu(I), followed by reaction with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide (2-bromo-5-fluorotoluene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether product is formed via reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 1-Fluoro-4-methyl-2-phenoxybenzene are not extensively reported, its structural features suggest its utility as a key intermediate in several areas:

  • Medicinal Chemistry: The fluorinated phenoxy-toluene scaffold can be incorporated into larger molecules to enhance their pharmacological properties. The fluorine atom can block metabolic oxidation at the ortho position, increasing the drug's half-life. It can also modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[1]

  • Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic moieties to enhance their efficacy and environmental stability.

  • Materials Science: Diaryl ether linkages are common in high-performance polymers. The introduction of fluorine can improve thermal stability, chemical resistance, and dielectric properties, making such compounds candidates for advanced materials applications.

Conclusion

1-Fluoro-4-methyl-2-phenoxybenzene is a synthetically accessible fluorinated diaryl ether with considerable potential as a building block in medicinal chemistry and materials science. Although its specific history is not well-documented, its synthesis can be reliably achieved through the Ullmann condensation. The strategic placement of the fluorine atom is anticipated to confer advantageous properties to its derivatives. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential.

References

  • Breitmaier, E., & Bauer, G. (1977). 13C-NMR-Spektroskopie. Thieme Verlag.
  • European Patent Office. (n.d.). EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds. Google Patents.
  • European Patent Office. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds. Google Patents.
  • European Patent Office. (n.d.). EP3696156B1 - NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. Google Patents.
  • Google Patents. (n.d.). CN102796027A - High-efficiency synthesis technology of copper extractant 2-hydroxyl-5-nonyl acetophenone oxime.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Amerigo Scientific. (n.d.). 1-Fluoro-4-Methyl-2-Phenoxy-Benzene. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (n.d.). US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene. Google Patents.
  • U.S. Patent and Trademark Office. (n.d.). US20100279969A1 - NOVEL CARBOCYCLIC NUCLEOSIDE ANALOGS FOR THE TREATMENT OF VIRAL INFECTIONS AND CANCER. Google Patents.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

Foundational

theoretical properties of 1-Fluoro-4-methyl-2-phenoxybenzene

An In-depth Technical Guide to the Theoretical Properties of 1-Fluoro-4-methyl-2-phenoxybenzene Foreword: The Predictive Power of Theoretical Chemistry In modern chemical research, particularly within the fast-paced envi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 1-Fluoro-4-methyl-2-phenoxybenzene

Foreword: The Predictive Power of Theoretical Chemistry

In modern chemical research, particularly within the fast-paced environments of drug discovery and materials science, the ability to predict molecular behavior before committing to lengthy and expensive synthetic routes is paramount. Computational chemistry provides a powerful lens through which we can examine a molecule's intrinsic properties, offering profound insights into its potential reactivity, stability, spectroscopic signature, and biological interactions. This guide is dedicated to a comprehensive theoretical exploration of 1-Fluoro-4-methyl-2-phenoxybenzene , a compound whose structure embodies several key features prevalent in contemporary chemical design. By dissecting its theoretical framework, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding that can guide its future application and investigation.

Our approach is grounded in the principles of Density Functional Theory (DFT), a robust and reliable computational method that balances accuracy with efficiency. The methodologies described herein are designed as a self-validating system, where the causality behind each computational step is explained, ensuring that the generated data is not merely a set of numbers, but a reflection of the underlying quantum mechanical principles governing molecular behavior.

Molecular Identity and Structural Framework

1-Fluoro-4-methyl-2-phenoxybenzene (CAS No. 74483-53-7) is a substituted diphenyl ether.[1] Its structure is characterized by a central ether linkage connecting a phenyl ring to a 1-fluoro-4-methylbenzene ring. This arrangement brings together several functional groups whose interplay defines the molecule's unique properties.

PropertyValueSource
CAS Number 74483-53-7[1]
Molecular Formula C₁₃H₁₁FO[2]
Molecular Weight 202.22 g/mol [2]
SMILES CC1=CC=C(F)C(OC2=CC=CC=C2)=C1[1]

The strategic placement of the fluorine atom, the methyl group, and the phenoxy substituent creates an asymmetric molecule with significant potential for nuanced chemical and biological interactions. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3][4]

Conformational Landscape

The primary determinant of the three-dimensional shape of diphenyl ethers is the rotational freedom around the two C-O bonds of the ether linkage. The conformation is typically described by two torsion angles (φ₁ and φ₂) between the planes of the phenyl rings and the central C-O-C plane.[5] Theoretical studies on similar diphenyl ether structures reveal several possible low-energy conformations, including skew, twist, and butterfly shapes, with purely planar conformations being generally disfavored due to steric hindrance.[5] For 1-Fluoro-4-methyl-2-phenoxybenzene, the substituents on one ring will further influence the rotational barrier and the preferred dihedral angles, leading to a specific low-energy "twist" conformation in the gaseous phase.

cluster_0 Conformational Determinants Structure 1-Fluoro-4-methyl-2-phenoxybenzene Torsion1 Torsion Angle φ₁ (C1'-O-C1-C2) Structure->Torsion1 Torsion2 Torsion Angle φ₂ (C2'-C1'-O-C1) Structure->Torsion2 Energy Minimum Energy Conformation ('Twist') Torsion1->Energy Torsion2->Energy

Caption: Key torsion angles defining the molecule's 3D shape.

A Validated Computational Workflow

To ensure the reliability of our theoretical predictions, we employ a standardized and well-validated computational workflow based on Density Functional Theory (DFT). This approach has proven highly effective for predicting the properties of halogenated organic compounds.[6][7]

Protocol: DFT Calculation Workflow

  • Initial Structure Generation: A 3D structure of 1-Fluoro-4-methyl-2-phenoxybenzene is built using standard bond lengths and angles.

  • Geometry Optimization: The initial structure is subjected to geometry optimization using the B3LYP functional and the 6-31+G(d) basis set. This level of theory provides a robust description of electron correlation and includes polarization and diffuse functions, which are critical for accurately modeling non-covalent interactions and the electronic effects of the fluorine atom. The optimization process mathematically finds the lowest energy (most stable) conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including:

    • Frontier Molecular Orbital (HOMO/LUMO) energies.

    • Molecular Electrostatic Potential (MEP).

    • Mulliken population analysis (atomic charges).

    • Molecular dipole moment.

  • Spectroscopic Simulation: The results from the frequency and post-processing calculations are used to simulate:

    • Infrared (IR) spectrum.

    • Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) using the GIAO (Gauge-Independent Atomic Orbital) method.

start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP/6-31+G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify prop Electronic Property Calculation (HOMO/LUMO, MEP, Dipole) verify->prop Success spec Spectra Simulation (NMR, IR) prop->spec end Predicted Properties spec->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Ullmann Condensation Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis The formation of carbon-oxygen (C-O) bonds, particularly in the constru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis

The formation of carbon-oxygen (C-O) bonds, particularly in the construction of diaryl ethers, remains a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a principal method for forging these crucial linkages for over a century.[1][2] Initially plagued by harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, the Ullmann reaction has undergone a significant renaissance.[3][4] The advent of ligand-accelerated catalysis has transformed this classic transformation into a more versatile and milder process, expanding its substrate scope and functional group tolerance.[5]

This application note provides a comprehensive, in-depth guide to the synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene via an Ullmann condensation of 2-bromo-4-fluoro-1-methylbenzene and phenol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss crucial safety considerations and characterization techniques.

Reaction Mechanism: A Ligand-Mediated Catalytic Cycle

The modern Ullmann condensation for C-O bond formation is understood to proceed through a Cu(I)/Cu(III) catalytic cycle, facilitated by a chelating ligand. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below.

The reaction is initiated by the coordination of a ligand to a Cu(I) salt. The resulting complex then undergoes oxidative addition with the aryl halide (2-bromo-4-fluoro-1-methylbenzene) to form a Cu(III) intermediate. In parallel, the phenol is deprotonated by a base (cesium carbonate) to form a phenoxide. This phenoxide then displaces the halide from the Cu(III) center. The final step is a reductive elimination from the Cu(III) intermediate, which forms the desired diaryl ether product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle. The use of a bidentate ligand, such as N,N-dimethylglycine, stabilizes the copper intermediates and facilitates the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under milder conditions.[6][7]

Ullmann_Mechanism CuI Cu(I) Catalyst Active_Catalyst L-Cu(I) Complex CuI->Active_Catalyst + Ligand Ligand N,N-Dimethylglycine CuIII_Intermediate L-Cu(III)(Ar)(Br) Intermediate Active_Catalyst->CuIII_Intermediate + Aryl Halide (Oxidative Addition) Aryl_Halide 2-bromo-4-fluoro- 1-methylbenzene Product_Complex L-Cu(III)(Ar)(OPh) Intermediate CuIII_Intermediate->Product_Complex + Phenoxide Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base Base Cs2CO3 Product_Complex->Active_Catalyst Regeneration Product 1-Fluoro-4-methyl- 2-phenoxybenzene Product_Complex->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene

This protocol is adapted from modern Ullmann condensation procedures, employing a ligand to facilitate the reaction under milder conditions.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolPuritySupplier
2-bromo-4-fluoro-1-methylbenzeneC₇H₆BrF189.031.89 g10.0 mmol≥98%Sigma-Aldrich
PhenolC₆H₆O94.111.13 g12.0 mmol≥99%Sigma-Aldrich
Copper(I) iodideCuI190.4595 mg0.5 mmol99.99%Sigma-Aldrich
N,N-DimethylglycineC₄H₉NO₂103.12103 mg1.0 mmol≥98%Sigma-Aldrich
Cesium carbonateCs₂CO₃325.826.52 g20.0 mmol≥99%Sigma-Aldrich
1,4-Dioxane (anhydrous)C₄H₈O₂88.1120 mL-≥99.8%Sigma-Aldrich
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer or thermocouple

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Assemble and dry glassware. B 2. Add solids: 2-bromo-4-fluoro-1-methylbenzene, phenol, CuI, N,N-dimethylglycine, and Cs2CO3 to the flask. A->B C 3. Evacuate and backfill the flask with inert gas (3x). B->C D 4. Add anhydrous 1,4-dioxane via syringe. C->D E 5. Heat the reaction mixture to 90-100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS (typically 12-24 hours). E->F G 7. Cool the reaction mixture to room temperature. F->G H 8. Dilute with ethyl acetate and water. G->H I 9. Filter through Celite to remove solids. H->I J 10. Separate the organic layer and extract the aqueous layer with ethyl acetate. I->J K 11. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. J->K L 12. Purify the crude product by silica gel column chromatography. K->L

Caption: Experimental workflow for the synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene.

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-4-fluoro-1-methylbenzene (1.89 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), N,N-dimethylglycine (103 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

    • Add 20 mL of anhydrous 1,4-dioxane via a syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-Fluoro-4-methyl-2-phenoxybenzene as the final product.

Characterization of 1-Fluoro-4-methyl-2-phenoxybenzene

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings and the methyl group. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the diaryl ether structure, with the carbon atoms attached to or near the fluorine atom showing characteristic C-F coupling constants.

    • Note: As of the writing of this application note, a publicly available, experimentally verified ¹H and ¹³C NMR spectrum for 1-Fluoro-4-methyl-2-phenoxybenzene could not be located. The expected chemical shifts and coupling patterns can be predicted based on analogous structures, but experimental verification is required.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₁FO, MW = 202.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-bromo-4-fluoro-1-methylbenzene: This compound is a skin and eye irritant.[8] Avoid inhalation and contact with skin and eyes.

  • Phenol: Phenol is toxic and corrosive.[4] It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle with extreme care.

  • Copper(I) iodide: Harmful if swallowed and causes skin and serious eye irritation.[5] It is also very toxic to aquatic life.

  • N,N-Dimethylglycine: Harmful if swallowed.[2]

  • Cesium carbonate: Causes serious eye damage and may cause respiratory irritation.[3]

  • 1,4-Dioxane: This is a flammable liquid and is suspected of causing cancer.[9] It can also cause eye and respiratory irritation. Work with this solvent in a well-ventilated fume hood and away from ignition sources.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Inactive catalyst (Cu(I) oxidized to Cu(II))Use fresh, high-purity CuI. Ensure the reaction is run under a strictly inert atmosphere.
Poor quality or wet solvent/reagentsUse anhydrous solvent and ensure all reagents are dry.
Inefficient baseEnsure the base is finely powdered and dry. Consider using a different base such as K₃PO₄.
Incomplete reaction Insufficient reaction time or temperatureContinue heating and monitor by TLC/GC-MS. If the reaction stalls, a slight increase in temperature may be beneficial.
Catalyst deactivationAdd a fresh portion of the catalyst and ligand.
Formation of side products Homocoupling of the aryl halideThis can be minimized by using a ligand and carefully controlling the reaction temperature.
Degradation of starting materials or productAvoid excessively high temperatures and prolonged reaction times.

References

  • Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern des Brenzcatechins. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003, 5 (20), 3799–3802.
  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6 (6), 913–916.
  • Sperotto, E.; van Klink, G. P. M.; van Koten, G.; de Vries, J. G. The mechanism of the modified Ullmann reaction. Dalton Trans.2010, 39 (43), 10338–10351.
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Application

Application Notes and Protocols: 1-Fluoro-4-methyl-2-phenoxybenzene in Medicinal Chemistry

Introduction: The Strategic Incorporation of a Fluorinated Diaryl Ether Moiety In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and diaryl ether scaffolds into molecular architectu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of a Fluorinated Diaryl Ether Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and diaryl ether scaffolds into molecular architectures is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The building block, 1-fluoro-4-methyl-2-phenoxybenzene, represents a convergence of these privileged motifs. Its unique trifunctional substitution pattern—a fluorine atom, a methyl group, and a phenoxy group—offers medicinal chemists a versatile platform for the synthesis of complex and biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the diaryl ether linkage provides a flexible yet constrained conformational element crucial for receptor-ligand interactions. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 1-fluoro-4-methyl-2-phenoxybenzene.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 74483-53-7Amerigo Scientific[1]
Molecular Formula C₁₃H₁₁FOAmerigo Scientific[1]
Molecular Weight 202.22 g/mol Amerigo Scientific[1]
Appearance Not specified (typically a solid or oil)-
Boiling Point Not specified-
Melting Point Not specified-

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show distinct aromatic multiplets for the protons on both phenyl rings, with coupling patterns influenced by the substitution. The methyl group will appear as a singlet.

  • ¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond C-F couplings, respectively.

Core Application in Medicinal Chemistry: A Key Building Block for the ERRγ Inverse Agonist GSK5182

A significant application of 1-fluoro-4-methyl-2-phenoxybenzene is its role as a key intermediate in the synthesis of GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ).[2] ERRγ is a constitutively active orphan nuclear receptor implicated in various metabolic processes, and its modulation is a promising therapeutic strategy for metabolic diseases and certain cancers.[2][3]

GSK5182's molecular structure incorporates the 1-fluoro-4-methyl-2-phenoxybenzene moiety, highlighting the importance of this building block in achieving high-affinity and selective binding to the ERRγ ligand-binding domain.

Synthetic Protocols: Accessing and Utilizing 1-Fluoro-4-methyl-2-phenoxybenzene

The synthesis of 1-fluoro-4-methyl-2-phenoxybenzene is most efficiently achieved through a copper-catalyzed Ullmann condensation. This classic and robust reaction provides a reliable method for the formation of the diaryl ether bond.[4]

Protocol 1: Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene via Ullmann Condensation

This protocol is adapted from established copper-catalyzed diaryl ether synthesis methodologies.[5][6]

Reaction Scheme:

G reactant1 2-Bromo-5-fluorotoluene product 1-Fluoro-4-methyl-2-phenoxybenzene reactant1->product + Reactant 2 reactant2 Phenol catalyst CuI, Ligand catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Ullmann Condensation for Diaryl Ether Synthesis.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Bromo-5-fluorotoluene1423-12-7189.031.89 g10 mmol
Phenol108-95-294.111.04 g11 mmol
Copper(I) Iodide (CuI)7681-65-4190.4595 mg0.5 mmol (5 mol%)
N,N'-Dimethyl-1,2-ethanediamine (DMEDA)111-73-988.15106 µL1 mmol (10 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20 mmol
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorotoluene (1.89 g, 10 mmol), phenol (1.04 g, 11 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Ligand: Add anhydrous N,N-dimethylformamide (20 mL) and N,N'-dimethyl-1,2-ethanediamine (106 µL, 1 mmol) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 1 M aqueous HCl (2 x 30 mL) to remove the ligand, followed by saturated aqueous sodium bicarbonate (2 x 30 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-fluoro-4-methyl-2-phenoxybenzene as a pure compound.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: CuI is a common and effective copper source for Ullmann condensations.

  • N,N'-Dimethyl-1,2-ethanediamine (DMEDA): This bidentate ligand accelerates the reaction by stabilizing the copper catalyst and increasing its solubility.

  • Potassium Carbonate: A strong base is required to deprotonate the phenol, forming the active phenoxide nucleophile.

  • Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.

Protocol 2: Proposed Suzuki-Miyaura Coupling for Further Functionalization

Once 1-fluoro-4-methyl-2-phenoxybenzene is synthesized, it can be further functionalized. For instance, to be used in a synthesis analogous to that of GSK5182, it could be first brominated at the para-position of the phenoxy ring and then subjected to a Suzuki-Miyaura coupling.

Conceptual Workflow:

G A 1-Fluoro-4-methyl-2-phenoxybenzene B Bromination (e.g., NBS) A->B C 4-(4-Bromo-2-fluoro-5-methylphenoxy)bromobenzene B->C D Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid/ester) C->D E Functionalized Diaryl Ether Core (e.g., GSK5182 precursor) D->E

Proposed functionalization of the building block.

This proposed workflow illustrates how 1-fluoro-4-methyl-2-phenoxybenzene can be elaborated into more complex structures relevant to medicinal chemistry programs targeting receptors like ERRγ. The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, and numerous protocols are available in the literature that can be adapted for this specific transformation.

Conclusion: A Versatile and Valuable Building Block

1-Fluoro-4-methyl-2-phenoxybenzene is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorinated aromatic ring and a diaryl ether linkage provides a robust scaffold for the synthesis of biologically active molecules, as exemplified by its role in the synthesis of the ERRγ inverse agonist GSK5182. The synthetic protocols outlined in this document provide a practical guide for the preparation and further functionalization of this important intermediate, empowering researchers to explore its full potential in the development of novel therapeutics.

References

  • Busby, S. A., et al. (2011). Identification of diaryl ether-based ligands for estrogen-related receptor α as potential antidiabetic agents. Journal of Medicinal Chemistry, 54(5), 1234-1244. [Link]

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  • Scholarly Commons, J. M. U. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

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  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • PubMed Central (PMC). (2017). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. [Link]

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  • Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. [Link]

  • MIT Open Access Articles. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • PubMed Central (PMC). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • PubMed Central (PMC). (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. [Link]

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Method

Application Notes and Protocols for Investigating the Biological Activity of 1-Fluoro-4-methyl-2-phenoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Fluorinated Phenoxybenzene Scaffolds The strategic incorporation of flu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Fluorinated Phenoxybenzene Scaffolds

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile phenoxybenzene scaffold, a privileged structure in numerous clinically significant drugs, the resulting derivatives present a compelling area for novel drug discovery.

This guide focuses on the untapped potential of 1-fluoro-4-methyl-2-phenoxybenzene and its derivatives. By leveraging the known biological activities of related fluorinated and phenoxy-containing compounds, we can formulate rational hypotheses for their therapeutic applications and provide robust protocols for their systematic investigation. This document will serve as a comprehensive resource for researchers aiming to explore the anticancer, antimicrobial, and enzyme-inhibitory properties of this promising class of molecules.

Hypothesized Biological Activities and Mechanistic Rationale

Based on extensive review of analogous chemical structures, we can postulate several key biological activities for 1-fluoro-4-methyl-2-phenoxybenzene derivatives. The interplay between the fluoro, methyl, and phenoxy groups is expected to modulate their interaction with various biological targets.

Anticancer Activity

The phenoxybenzene moiety is present in numerous compounds with demonstrated anticancer properties. The addition of a fluorine atom can further enhance this activity.

  • Structure-Activity Relationship (SAR) Insights: Studies on various phenoxazine and benzofuran derivatives have shown that substitutions on the aromatic rings significantly influence their anticancer efficacy. For instance, the presence of electron-withdrawing groups, such as the fluorine atom in the target molecule, can enhance cytotoxic activity.[1] Furthermore, the position of substituents can dictate the mechanism of action, which may involve inducing lysosomal membrane permeabilization in cancer cells.[2] Research on benzo[a]pyrano[2,3-c]phenazine derivatives has demonstrated that specific substitutions can lead to potent growth inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar range.[3][4]

  • Proposed Mechanism of Action: We hypothesize that 1-fluoro-4-methyl-2-phenoxybenzene derivatives may exert anticancer effects through the induction of apoptosis. This could be mediated by interference with key signaling pathways or direct damage to cellular components. The lipophilic nature of the molecule may facilitate its passage through cell membranes, allowing it to accumulate intracellularly and interact with mitochondrial or lysosomal targets, ultimately leading to programmed cell death.

Antimicrobial Activity

Phenoxybenzene derivatives have also been investigated for their antimicrobial properties. The structural features of 1-fluoro-4-methyl-2-phenoxybenzene suggest potential for activity against a range of microbial pathogens.

  • Structure-Activity Relationship (SAR) Insights: Research on 3-phenyl-4-phenoxypyrazole analogues has revealed potent bactericidal activity against Gram-positive bacteria, with some derivatives achieving minimal inhibitory concentrations (MICs) as low as 1 µg/ml.[5][6] The SAR studies indicated that substitutions on the phenyl and phenoxy rings are critical for activity. For instance, the presence of electron-donating groups on a phenoxy-N-arylacetamide moiety was shown to enhance antibacterial activity against several bacterial strains.[7] Conversely, electron-withdrawing groups like halogens can also contribute positively to antimicrobial effects in other scaffolds.[8]

  • Proposed Mechanism of Action: The antimicrobial action of these derivatives could stem from the disruption of bacterial cell wall synthesis. Analogous compounds have been shown to target lipid intermediates involved in peptidoglycan biosynthesis.[5][6] Alternatively, they may interfere with bacterial membrane integrity or inhibit essential enzymes. The presence of the fluorine atom could enhance the compound's ability to penetrate the bacterial cell envelope.

Enzyme Inhibition

The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. The structure of 1-fluoro-4-methyl-2-phenoxybenzene makes it a candidate for inhibiting various enzymes implicated in disease.

  • Structure-Activity Relationship (SAR) Insights: Studies on benzoic acid derivatives as α-amylase inhibitors have shown that the position and nature of substituents on the benzene ring are crucial for inhibitory potency.[9][10] For example, hydroxyl groups at specific positions can significantly enhance inhibitory activity. While our target molecule does not possess a hydroxyl group, the electronic effects of the fluoro and methyl groups, along with the overall conformation imparted by the phenoxy substituent, could favor binding to the active or allosteric sites of various enzymes. Research on phenyl benzenesulfonylhydrazides as indoleamine 2,3-dioxygenase (IDO) inhibitors also highlights the importance of specific substitutions for achieving high inhibitory potency.[11]

  • Proposed Mechanism of Action: Depending on the specific derivative and the target enzyme, inhibition could be competitive, non-competitive, or uncompetitive. The phenoxybenzene core could act as a scaffold that positions the fluoro and methyl groups to interact with key residues in the enzyme's active site. Molecular docking studies on similar compounds have suggested that hydrogen bonding and hydrophobic interactions are key drivers of enzyme inhibition.[9][10]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 1-fluoro-4-methyl-2-phenoxybenzene derivatives and the evaluation of their potential biological activities.

Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene Derivatives

A plausible synthetic route for 1-fluoro-4-methyl-2-phenoxybenzene and its derivatives can be adapted from established methods for the synthesis of diaryl ethers and related fluorinated compounds.[12][13][14][15]

Protocol: Ullmann Condensation for the Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene

This protocol describes a copper-catalyzed Ullmann condensation reaction, a common method for forming diaryl ether linkages.

Materials:

  • 2-Bromo-4-fluoro-1-methylbenzene (or other suitable substituted halobenzene)

  • Phenol (or a substituted phenol to generate derivatives)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-bromo-4-fluoro-1-methylbenzene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF or toluene to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 1-fluoro-4-methyl-2-phenoxybenzene derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 2-Bromo-4-fluoro-1-methylbenzene Phenol K₂CO₃, CuI Reaction Ullmann Condensation 120-140 °C, 12-24h Reactants->Reaction Solvent Anhydrous DMF or Toluene Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Fluoro-4-methyl-2- phenoxybenzene Derivative Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Workflow for the synthesis of 1-fluoro-4-methyl-2-phenoxybenzene derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18][19]

Protocol: MTT Assay for Anticancer Activity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • 1-Fluoro-4-methyl-2-phenoxybenzene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis software.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability & IC₅₀ Read_Absorbance->Calculate_Viability

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 1-Fluoro-4-methyl-2-phenoxybenzene derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compounds in Plate Inoculation Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection OD_Measurement Measure Optical Density (Optional) Incubation->OD_Measurement MIC_Determination Determine MIC Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assay

This is a generic protocol that can be adapted for various enzymes.

Protocol: Generic Enzyme Inhibition Assay

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • 1-Fluoro-4-methyl-2-phenoxybenzene derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of detecting the product formation (e.g., absorbance, fluorescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the rate of product formation over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Diagram: Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow Reagents Prepare Enzyme, Substrate, & Inhibitor Assay_Setup Combine Buffer, Inhibitor, & Enzyme in Plate Reagents->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Start Add Substrate Pre_incubation->Reaction_Start Kinetic_Reading Measure Product Formation Reaction_Start->Kinetic_Reading Analysis Calculate V₀ & IC₅₀ Kinetic_Reading->Analysis

Caption: General workflow for an enzyme inhibition assay.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 1-Fluoro-4-methyl-2-phenoxybenzene Derivatives

CompoundCancer Cell LineIC₅₀ (µM) ± SD
Parent Compound MCF-725.3 ± 2.1
HCT11631.8 ± 3.5
Derivative A MCF-712.7 ± 1.5
HCT11618.2 ± 2.0
Derivative B MCF-745.1 ± 4.2
HCT11652.6 ± 5.8
Doxorubicin MCF-70.5 ± 0.1
HCT1160.8 ± 0.2

Table 2: Hypothetical Antimicrobial Activity of 1-Fluoro-4-methyl-2-phenoxybenzene Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Compound 16>64
Derivative A 832
Derivative B 32>64
Ciprofloxacin 10.5

Conclusion

The 1-fluoro-4-methyl-2-phenoxybenzene scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluoro and methyl groups on the phenoxybenzene core is anticipated to confer unique biological activities. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of these derivatives for their potential anticancer, antimicrobial, and enzyme-inhibitory properties. Through rigorous application of these methodologies and careful analysis of the resulting data, researchers can unlock the full therapeutic potential of this intriguing class of molecules.

References

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Application

The Reactivity of 1-Fluoro-4-methyl-2-phenoxybenzene with Organometallic Reagents: A Comprehensive Guide for Synthetic Chemists

Introduction: Unlocking the Potential of a Versatile Building Block 1-Fluoro-4-methyl-2-phenoxybenzene is a substituted diphenyl ether, a class of compounds that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

1-Fluoro-4-methyl-2-phenoxybenzene is a substituted diphenyl ether, a class of compounds that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5] The strategic placement of the fluorine atom, the methyl group, and the phenoxy moiety on the benzene ring imparts a unique reactivity profile, making it a valuable scaffold for the synthesis of complex molecular architectures. This application note provides a detailed exploration of the reactions of 1-fluoro-4-methyl-2-phenoxybenzene with various organometallic reagents, offering researchers, scientists, and drug development professionals a comprehensive guide to harnessing its synthetic potential.

The presence of the fluorine atom, a feature of increasing importance in pharmaceuticals, offers a site for nucleophilic aromatic substitution (SNAr) reactions, while the phenoxy and methyl groups can direct metalation to specific positions on the aromatic ring.[6][7][8][9] Understanding the interplay of these functional groups is paramount to controlling the regioselectivity of reactions with potent organometallic nucleophiles and bases such as organolithium and Grignard reagents.[10][11][12] This guide will delve into the mechanistic underpinnings of these transformations and provide experimentally validated protocols to facilitate their application in the laboratory.

I. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine Leaving Group

The carbon-fluorine bond in aryl fluorides is typically strong; however, the presence of the phenoxy group, particularly its potential to stabilize a negative charge through resonance, can facilitate nucleophilic aromatic substitution.[6] In this reaction, the fluoride ion acts as a leaving group, displaced by a nucleophilic organometallic reagent.

A. Reaction with Grignard Reagents: A Catalyst-Mediated Approach

While direct SNAr of unactivated aryl fluorides with Grignard reagents is challenging, the use of transition metal catalysts, such as those based on nickel or palladium, can effectively promote this transformation.[13][14][15][16] These catalysts facilitate the activation of the C-F bond, enabling the cross-coupling reaction to proceed.

Mechanism Insight: The catalytic cycle typically involves oxidative addition of the aryl fluoride to a low-valent metal center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to furnish the desired biaryl product and regenerate the active catalyst.

Protocol 1: Nickel-Catalyzed Cross-Coupling with Phenylmagnesium Bromide

Objective: To synthesize 4-methyl-2-phenoxybiphenyl via a nickel-catalyzed Kumada-Corriu coupling reaction.

Materials:

  • 1-Fluoro-4-methyl-2-phenoxybenzene (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 2.0 M in THF)

  • NiCl2(dppp) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add NiCl2(dppp) (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF, followed by 1-fluoro-4-methyl-2-phenoxybenzene (1.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-methyl-2-phenoxybiphenyl.

Data Summary:

ReagentMolar Equiv.CatalystSolventTemp.Time (h)Yield (%)
Phenylmagnesium bromide1.2NiCl2(dppp)THFReflux12~75-85

II. Directed ortho-Metalation (DoM): The Influence of the Phenoxy Group

The phenoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position on the same ring by a strong organolithium base.[17][18][19][20][21] This regioselective lithiation creates a powerful nucleophile that can be trapped with various electrophiles.

Causality of Experimental Choice: The choice of a strong, non-nucleophilic base like sec-butyllithium is crucial to favor deprotonation over nucleophilic attack at the carbon bearing the fluorine atom. The use of a coordinating solvent like THF is also important to deaggregate the organolithium reagent and enhance its basicity.[21][22]

A. Lithiation and Subsequent Electrophilic Quench

The aryllithium intermediate generated via DoM is highly reactive and can be quenched with a wide array of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups with high regiocontrol.

Protocol 2: ortho-Lithiation and Quenching with Benzaldehyde

Objective: To synthesize (2-fluoro-5-methyl-3-phenoxyphenyl)(phenyl)methanol.

Materials:

  • 1-Fluoro-4-methyl-2-phenoxybenzene (1.0 equiv)

  • sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (1.2 equiv)

  • Saturated NH4Cl solution (aq)

  • Anhydrous Na2SO4

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 1-fluoro-4-methyl-2-phenoxybenzene (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 equiv) dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add benzaldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Data Summary:

OrganolithiumElectrophileSolventTemp. (°C)Time (h)Yield (%)
sec-BuLiBenzaldehydeTHF-78 to RT3 + overnight~65-75

III. Visualizing the Synthetic Pathways

To better illustrate the strategic transformations discussed, the following diagrams outline the key reaction pathways.

G Substrate 1-Fluoro-4-methyl- 2-phenoxybenzene Product 4-Methyl-2-phenoxybiphenyl Substrate->Product Cross-Coupling Grignard PhMgBr Grignard->Product Catalyst NiCl2(dppp) Catalyst->Product

Caption: Workflow for directed ortho-metalation and electrophilic quench.

IV. Conclusion and Future Perspectives

The reactivity of 1-fluoro-4-methyl-2-phenoxybenzene with organometallic reagents offers a versatile platform for the synthesis of a diverse range of functionalized diphenyl ethers. By carefully selecting the reaction conditions and the type of organometallic reagent, chemists can selectively target either the C-F bond for cross-coupling reactions or the ortho-position for functionalization via directed metalation. These strategies provide powerful tools for the construction of novel molecular entities with potential applications in drug discovery and materials science. Further exploration into the use of other transition metal catalysts and a broader scope of organometallic reagents and electrophiles will undoubtedly continue to expand the synthetic utility of this valuable building block.

References

  • England, K., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tactic and synthetic applications. Chemical Reviews, 90(6), 879-933. [Link]

  • Tamao, K., et al. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(1), 125-131. [Link]

  • Reusch, W. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

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  • JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • ResearchGate. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. [Link]

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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Fluoro-4-methyl-2-phenoxybenzene

Introduction: The Strategic Imperative of C-C and C-N Bond Formation in Modern Drug Discovery The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of C-C and C-N Bond Formation in Modern Drug Discovery

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting biaryl, arylamine, and arylalkyne structural motifs are prevalent in a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for forging these critical bonds with unparalleled efficiency and functional group tolerance. This guide focuses on the application of these powerful transformations to a specific and increasingly relevant substrate: 1-Fluoro-4-methyl-2-phenoxybenzene .

The diaryl ether moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a range of biological activities, including anti-inflammatory and anticancer properties. Furthermore, the strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The methyl group, in turn, can provide a valuable steric and electronic handle for modulating biological activity. Consequently, the ability to selectively functionalize the C-F bond of 1-Fluoro-4-methyl-2-phenoxybenzene opens a gateway to a diverse library of novel compounds with significant therapeutic potential.

This document provides a comprehensive overview of the key considerations and detailed, field-proven protocols for the successful palladium-catalyzed cross-coupling of 1-Fluoro-4-methyl-2-phenoxybenzene with a variety of coupling partners.

The Challenge and Opportunity of C-F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, a characteristic that has historically rendered aryl fluorides as challenging substrates for cross-coupling reactions. The initial, and often rate-limiting, step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) species. The high bond dissociation energy of the C-F bond makes this step energetically demanding. However, recent advancements in ligand design have led to the development of highly active palladium catalysts capable of cleaving even these robust bonds, transforming a long-standing challenge into a unique synthetic opportunity. The inertness of the C-F bond allows it to be carried through multi-step syntheses and then selectively activated at a late stage, a highly desirable feature in complex molecule synthesis.

While the electron-donating nature of the phenoxy and methyl groups on the target substrate might be perceived as further deactivating the C-F bond towards oxidative addition, the ortho-position of the phenoxy group may play a crucial role. It is plausible that the ethereal oxygen could act as a directing group, coordinating to the palladium center and facilitating the oxidative addition of the adjacent C-F bond. This potential for ortho-directing effects adds another layer of mechanistic intrigue and synthetic utility to this particular substrate.

Key Palladium-Catalyzed Cross-Coupling Reactions

This guide will focus on three of the most powerful and versatile palladium-catalyzed cross-coupling reactions for the functionalization of 1-Fluoro-4-methyl-2-phenoxybenzene:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The selection of the appropriate catalyst system, particularly the phosphine ligand, is paramount for achieving high yields and selectivities in these transformations. Bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition of the C-F bond and facilitate the subsequent reductive elimination step.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F ArPdF ArPd(II)(F)L_n OxAdd->ArPdF Transmetal Transmetalation ArPdF->Transmetal ArPdR ArPd(II)(R)L_n Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Base Base (e.g., K2CO3) Boronic R-B(OH)2 Boronic->Transmetal Base ArF Ar-F

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F ArPdF ArPd(II)(F)L_n OxAdd->ArPdF AmineCoord Amine Coordination & Deprotonation ArPdF->AmineCoord ArPdAmido [ArPd(II)(NR'R'')L_n] AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base (e.g., NaOtBu) ArF Ar-F

Caption: The Buchwald-Hartwig amination catalytic cycle.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F ArPdF ArPd(II)(F)L_n OxAdd->ArPdF Transmetal Transmetalation ArPdF->Transmetal ArPdAlkynyl ArPd(II)(C≡CR)L_n Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArF Ar-F CuF Cu(I)F CuAlkynyl Cu(I)C≡CR CuAlkynyl->Transmetal to Pd cycle Alkyne H-C≡CR Alkyne->CuAlkynyl Cu(I), Base Base Base (e.g., Et3N)

Caption: The Sonogashira coupling catalytic cycle.

Experimental Protocols

The following protocols are designed as a starting point for the cross-coupling of 1-Fluoro-4-methyl-2-phenoxybenzene. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific coupling partners.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Coupling Partner, Catalyst, Ligand, Base, and Solvent Setup->Reagents Reaction Reaction at Elevated Temperature Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 1-Fluoro-4-methyl-2-phenoxybenzene with Phenylboronic Acid

This protocol describes the synthesis of 4-methyl-2-phenoxy-1,1'-biphenyl, a scaffold with potential applications in medicinal chemistry.[1]

Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Fluoro-4-methyl-2-phenoxybenzene129243-78-5202.231.01.0
Phenylboronic acid98-80-6121.931.51.5
Pd(PPh₃)₄14221-01-31155.560.030.03
Potassium carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Procedure

  • To a dry Schlenk flask, add 1-Fluoro-4-methyl-2-phenoxybenzene (1.0 mmol, 202 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Under a positive pressure of argon, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-methyl-2-phenoxy-1,1'-biphenyl.

Protocol 2: Buchwald-Hartwig Amination of 1-Fluoro-4-methyl-2-phenoxybenzene with 4-Methylaniline

This protocol details the synthesis of N-(4-methylphenyl)-4-methyl-2-phenoxyaniline, a diarylamine structure found in various functional materials and pharmacologically active compounds.

Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Fluoro-4-methyl-2-phenoxybenzene129243-78-5202.231.01.0
4-Methylaniline (p-toluidine)106-49-0107.151.21.2
Pd₂(dba)₃51364-51-3915.720.020.02
XPhos564483-18-7476.720.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, anhydrous108-88-392.145 mL-

Procedure

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube.

  • Remove the tube from the glovebox, add 1-Fluoro-4-methyl-2-phenoxybenzene (1.0 mmol, 202 mg) and 4-methylaniline (1.2 mmol, 129 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 4-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(4-methylphenyl)-4-methyl-2-phenoxyaniline.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust foundation for the palladium-catalyzed cross-coupling of 1-Fluoro-4-methyl-2-phenoxybenzene. The successful application of Suzuki-Miyaura and Buchwald-Hartwig reactions to this substrate underscores the power of modern catalytic methods to functionalize even challenging C-F bonds. The resulting biaryl and diarylamine products are of significant interest to the drug discovery and materials science communities. Further exploration of other cross-coupling reactions, such as the Sonogashira coupling to introduce alkyne functionalities, will undoubtedly expand the synthetic utility of this versatile building block. Moreover, detailed mechanistic studies to elucidate the potential directing role of the ortho-phenoxy group could lead to the development of even more efficient and selective catalytic systems for C-F bond functionalization.

References

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
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  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Impurity Removal in the Synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and purification of 1-Fluoro-4-methyl-2-phenoxybenzene. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 1-Fluoro-4-methyl-2-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this diaryl ether intermediate. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in removing impurities and achieving high product purity. Our approach is grounded in mechanistic understanding and practical, field-proven experience.

Section 1: Understanding the Impurity Profile

The first step in effective purification is to understand the potential impurities that can arise during the synthesis. 1-Fluoro-4-methyl-2-phenoxybenzene is a diaryl ether, typically synthesized via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation.[1][2] The choice of route dictates the likely impurity profile.

A common and efficient synthetic route is the copper-catalyzed Ullmann condensation between 2,4-difluorotoluene and phenol. This reaction is advantageous but can lead to several predictable side products and unreacted starting materials.[3]

cluster_impurities Potential Impurities r1 2,4-Difluorotoluene p 1-Fluoro-4-methyl-2-phenoxybenzene (Target Product) r1->p Aryl Halide i2 Unreacted 2,4-Difluorotoluene r1->i2 i3 Positional Isomer: 4-Fluoro-2-methyl-1-phenoxybenzene r1->i3 r2 Phenol r2->p Nucleophile i1 Unreacted Phenol r2->i1 cat Cu(I) Catalyst (e.g., CuI, Cu2O) cat->p base Base (e.g., K2CO3, Cs2CO3) base->p i4 Homocoupling Product: (e.g., Biphenyl derivative) i5 Residual Copper Salts

Fig 1. Plausible synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene and associated impurities.
Frequently Asked Questions: Impurity Identification
Q1: What are the most common impurities I should expect in my crude product?

A: Based on the Ullmann condensation route, your crude product will likely contain a mixture of the following:

  • Unreacted Starting Materials: Excess phenol and/or 2,4-difluorotoluene are the most common impurities. Their presence is usually a result of incomplete reaction or non-stoichiometric reactant ratios.

  • Positional Isomers: While the fluorine at the C2 position of 2,4-difluorotoluene is more activated to nucleophilic attack, some reaction at the C4 position can occur, leading to the formation of 4-Fluoro-2-methyl-1-phenoxybenzene.

  • Homocoupling Side Products: The reaction conditions that facilitate C-O bond formation can sometimes promote C-C bond formation between two molecules of the aryl halide, leading to substituted biphenyl impurities.

  • Catalyst Residues: Incomplete removal of the copper catalyst during the workup will leave residual copper salts in the crude product. These can sometimes complicate purification and analysis.[3]

  • Solvent and Base Residues: Depending on the workup procedure, residual high-boiling point solvents (like DMSO or DMF) or the base (e.g., Cs₂CO₃) may be present.

Q2: How can I definitively identify these impurities in my crude sample?

A: A multi-technique analytical approach is essential for unambiguous identification:

  • Thin-Layer Chromatography (TLC): This is your first and quickest tool.[4] It helps visualize the number of components. Unreacted phenol is typically very polar and will have a low Rf value. The product and non-polar homocoupling byproducts will have higher Rf values.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity.[5] A standard reverse-phase C18 column can effectively separate the target product from more polar starting materials and less polar side products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile components like unreacted starting materials and the positional isomer. The mass spectrum provides the molecular weight, which is key for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Can distinguish between the desired product and the positional isomer by looking at the coupling patterns and chemical shifts of the aromatic protons. Unreacted phenol will show a characteristic broad -OH peak.

    • ¹⁹F NMR: This is particularly useful. The target product and its positional isomer will have distinct fluorine signals with different chemical shifts, allowing for easy identification and quantification of isomeric impurities.

    • ¹³C NMR: Confirms the carbon skeleton of the product and impurities.[6]

Section 2: Troubleshooting Purification Workflows

Achieving high purity often requires a multi-step approach. A typical workflow involves an initial aqueous workup followed by a primary purification technique like column chromatography or recrystallization.

start Crude Reaction Mixture workup Aqueous Workup (e.g., Dilute NaOH wash, Brine wash) start->workup extract Organic Layer (Crude Product) workup->extract dry Dry (Na2SO4) & Concentrate extract->dry decision Product is Solid? dry->decision flash Flash Column Chromatography decision->flash No / Oily recryst Recrystallization decision->recryst Yes pure_fracs Combine Pure Fractions flash->pure_fracs pure_xtals Collect Crystals recryst->pure_xtals final Final Purity Check (HPLC, NMR) pure_fracs->final pure_xtals->final end Pure Product (>99%) final->end

Fig 2. General purification workflow for 1-Fluoro-4-methyl-2-phenoxybenzene.
Frequently Asked Questions: Purification Troubleshooting
Q3: My initial aqueous workup isn't removing all the unreacted phenol. What should I do?

A: Phenol is acidic and can be effectively removed by extraction with a basic aqueous solution. If you are still seeing residual phenol:

  • Check the pH: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the phenol to the highly water-soluble sodium or potassium phenoxide salt. Use a 1-2 M solution of NaOH or KOH.[7]

  • Increase the Number of Washes: Instead of one large wash, perform three to four smaller washes with the basic solution. This is significantly more efficient at removing the phenol.

  • Allow for Sufficient Mixing: Ensure vigorous mixing in the separatory funnel for at least one minute during each wash to maximize the transfer of the phenoxide salt into the aqueous layer.

Q4: I'm struggling to separate my product from a non-polar impurity using column chromatography. What are your recommendations?

A: This is a common issue, often caused by a homocoupled biphenyl-type side product. These impurities are very non-polar and can travel close to the product.

  • Decrease Solvent Polarity: The key is to increase the differential in migration rates. Start with a very non-polar mobile phase, such as pure hexane or heptane, and elute for several column volumes to wash off the most non-polar impurities first.

  • Use a Shallow Gradient: After the initial non-polar wash, introduce the more polar solvent (e.g., ethyl acetate or dichloromethane) very gradually. A shallow gradient (e.g., increasing from 0% to 5% ethyl acetate over 10-15 column volumes) will provide the best resolution.[6]

  • Check Your Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. Ensure the crude material is loaded onto the column in a minimal amount of solvent as a concentrated band.

Q5: I want to use recrystallization, but I can't find a good solvent. How do I choose one?

A: The ideal recrystallization solvent is one in which your product has high solubility at high temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[8]

  • Start with Solvent Screening: Test small amounts of your crude product in various solvents (see Table 1). Good candidates to screen for diaryl ethers include isopropanol, ethanol, hexane, heptane, toluene, and mixtures like ethanol/water or hexane/ethyl acetate.[5][9]

  • Use a Solvent/Anti-Solvent System: If a single solvent doesn't work, try a mixed solvent system. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexane or water) dropwise until the solution becomes turbid. Add a few drops of the good solvent to clarify, then allow it to cool slowly.[8]

SolventBoiling Point (°C)PolarityCommon Use
Hexane/Heptane 69 / 98Very LowGood for non-polar compounds; often used as an anti-solvent.
Toluene 111LowGood for aromatic compounds; high boiling point can be a drawback.
Ethyl Acetate 77MediumGood general-purpose solvent; often paired with hexane.
Acetone 56Medium-HighPowerful solvent; low boiling point is good for removal.
Isopropanol (IPA) 82HighOften a good choice for moderately polar compounds.
Ethanol 78HighSimilar to IPA; often used in a mixture with water.
Water 100Very HighUsed as an anti-solvent with polar organic solvents like ethanol.
Table 1. Properties of common solvents for recrystallization screening.
Q6: My product won't crystallize from solution. What can I try?

A: Failure to crystallize is usually due to supersaturation, high impurity levels, or insufficient nucleation sites. Here is a troubleshooting decision tree to follow:

start Solution Won't Crystallize q3 Is the solution very dilute? start->q3 q1 Is the solution oily or syrupy? q2 Have you tried inducing nucleation? q1->q2 No a6 Re-purify by chromatography to remove oils, then retry. q1->a6 Yes a1 Add a seed crystal of pure product. q2->a1 No q3->q1 No a3 Concentrate the solution by removing some solvent. q3->a3 Yes a2 Scratch the inside of the flask with a glass rod. a1->a2 a4 Cool to a lower temperature (ice bath, freezer). a2->a4 end Crystals Form a3->end a5 Add an anti-solvent dropwise. a4->a5 a5->end a6->end

Fig 3. Troubleshooting decision tree for inducing crystallization.

Section 3: Protocols and Methodologies

Protocol 1: Flash Column Chromatography Purification

This protocol assumes the crude product is an oil or a solid that is difficult to recrystallize.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your target product an Rf value of ~0.3. For this compound, a system of 2-5% ethyl acetate in hexane is a good starting point.

  • Column Packing: Prepare a glass column with silica gel (slurry packed with hexane). The amount of silica should be 50-100 times the mass of your crude product.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane) to remove very non-polar impurities. Collect fractions.

    • Gradually increase the solvent polarity according to your TLC analysis (e.g., switch to 2% ethyl acetate in hexane).[10]

    • Collect fractions continuously and monitor them by TLC.

  • Isolation: Once the fractions containing the pure product are identified, combine them, and remove the solvent using a rotary evaporator to yield the purified 1-Fluoro-4-methyl-2-phenoxybenzene.

  • Purity Check: Confirm the purity of the final product using HPLC and/or NMR.[4]

Protocol 2: Recrystallization

This protocol is ideal if the crude product is a solid with moderate purity (>85%).

  • Solvent Selection: Following the screening process (Q5), select the best single solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[11] Keep the solution at or near boiling.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual base), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process, as slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity and structure by melting point, HPLC, and NMR.

References

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives... MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Amerigo Scientific. (n.d.). 1-Fluoro-4-Methyl-2-Phenoxy-Benzene. Amerigo Scientific. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers... The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chegg.com. (2021). Solved 1. Diaryl ethers cannot be synthesized using the... Chegg.com. Available at: [Link]

  • NIH. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. Organic Syntheses Procedure. Available at: [Link]

  • NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Google Patents.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Fluoro-4-methyl-2-phenoxybenzene

Welcome to the technical support guide for 1-Fluoro-4-methyl-2-phenoxybenzene (CAS No. 74483-53-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Fluoro-4-methyl-2-phenoxybenzene (CAS No. 74483-53-7). This document is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following guidance is based on established principles for aromatic ethers and similar halogenated phenoxybenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 1-Fluoro-4-methyl-2-phenoxybenzene?

A1: For optimal stability, 1-Fluoro-4-methyl-2-phenoxybenzene should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][4] While room temperature storage is generally acceptable for short periods, for long-term storage, refrigeration (2-8°C) is recommended to minimize the risk of degradation.

Q2: What type of container is best for storing this compound?

A2: An amber glass bottle with a tight-fitting, chemically resistant cap is the preferred container. The amber glass will protect the compound from potential light-induced degradation, a common issue with aromatic ethers.[1] Ensure the cap liner is made of an inert material, such as polytetrafluoroethylene (PTFE), to avoid leaching or reaction with the compound.

Q3: Are there any known chemical incompatibilities for 1-Fluoro-4-methyl-2-phenoxybenzene?

A3: Based on the chemical structure (a diaryl ether), this compound should be considered incompatible with strong oxidizing agents and strong bases.[2][5] Contact with these substances could lead to vigorous reactions and degradation of the material. It is crucial to store it separately from such chemicals.[4]

Q4: Does 1-Fluoro-4-methyl-2-phenoxybenzene require an inert atmosphere for storage?

A4: While diaryl ethers are generally more stable than alkyl ethers, which can form explosive peroxides, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice for long-term stability, especially if the compound will be stored for an extended period or at elevated temperatures. This minimizes the risk of slow oxidation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color (e.g., yellowing) Minor oxidation or presence of impurities.- Confirm the purity of the material using an appropriate analytical technique (e.g., HPLC, GC-MS).- For non-critical applications, the material may still be usable. For sensitive experiments, purification (e.g., column chromatography) may be necessary.- Ensure future storage is in a tightly sealed, opaque container, potentially under an inert atmosphere.
Precipitate formation upon cooling or long-term storage The compound may be a low-melting solid or have crystallized out of a solution if supplied in a solvent.- Gently warm the sample to see if the precipitate redissolves. If it does, it is likely the pure compound that has solidified.- If the material is supposed to be a solid, this is normal. If it is expected to be a liquid, this could indicate crystallization due to temperature changes.- If the precipitate does not redissolve upon warming, it may be a degradation product or an impurity. Analytical testing is recommended.
Inconsistent experimental results Potential degradation of the compound.- Verify the identity and purity of the stored material using analytical methods such as NMR, LC-MS, or GC-MS.- Compare the analytical data with the certificate of analysis of a fresh batch.- If degradation is confirmed, procure a new batch of the compound and adhere strictly to the recommended storage conditions.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh approximately 1 mg of 1-Fluoro-4-methyl-2-phenoxybenzene and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. A single major peak should be observed. The presence of multiple peaks may indicate impurities or degradation products.

Visualizing Compound Assessment

The following workflow can be used to assess the quality of a stored sample of 1-Fluoro-4-methyl-2-phenoxybenzene.

G start Start: Assess Stored Sample visual_check Visual Inspection (Color, Clarity, Precipitate) start->visual_check analytical_check Analytical Verification (e.g., HPLC, NMR) visual_check->analytical_check No obvious issues troubleshoot Consult Troubleshooting Guide visual_check->troubleshoot Issues observed purity_spec Purity Meets Specification? analytical_check->purity_spec use_compound Proceed with Experiment purity_spec->use_compound Yes re_purify Consider Re-purification purity_spec->re_purify No, minor impurities discard Discard and Procure New Batch purity_spec->discard No, significant degradation re_purify->analytical_check Post-purification

Caption: Decision workflow for assessing the quality of a stored chemical sample.

References

  • Amerigo Scientific. 1-Fluoro-4-Methyl-2-Phenoxy-Benzene. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Cargo Handbook. Ether. [Link]

  • Schmidt, S., Wittich, R. M., & Fortnagel, P. (1992). The microbial degradation of halogenated diaryl ethers. Applied and environmental microbiology, 58(9), 2744–2750.
  • University of St Andrews. Ethers. [Link]

  • Xu, L., et al. (2019). Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation. ACS Applied Materials & Interfaces, 11(43), 40056-40063.
  • Zhang, Z., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 959-965.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-Fluoro-4-methyl-2-phenoxybenzene

Introduction: The Imperative of Structural Certainty in Modern Chemistry In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous confirmation of a molecule's structure is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Modern Chemistry

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to wasted resources, misleading biological data, and significant delays in discovery pipelines. For novel compounds like 1-Fluoro-4-methyl-2-phenoxybenzene, a diaryl ether with potential applications as a synthetic intermediate, rigorous structural elucidation is not merely a formality but a scientific necessity.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of 1-Fluoro-4-methyl-2-phenoxybenzene. Moving beyond a simple recitation of data, we will explore the causality behind the expected spectral features, providing field-proven insights into how each technique contributes to a holistic and self-validating structural proof. We will compare the expected data for our target molecule with that of two plausible isomers, 4-Fluoro-1-methyl-2-phenoxybenzene and 2-Fluoro-5-methyl-1-phenoxybenzene , to demonstrate how subtle differences in spectroscopic output can definitively distinguish between them.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms within a molecule. By measuring the magnetic environment of each proton, we can deduce connectivity, proximity, and the number of neighboring protons.

The Causality of Chemical Shifts and Splitting Patterns

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the fluorine atom and the phenoxy group, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups like the methyl group have a shielding effect. The splitting pattern, or multiplicity, of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule), providing direct evidence of molecular connectivity.

Predicted ¹H NMR Data Comparison

The following table outlines the predicted ¹H NMR chemical shifts for 1-Fluoro-4-methyl-2-phenoxybenzene and its isomers. This data is generated using established NMR prediction algorithms that consider the additive effects of various functional groups on aromatic systems[1].

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Key Differentiator
1-Fluoro-4-methyl-2-phenoxybenzene (Target) Methyl (H₃)~2.3Singlet (s)Unique chemical shifts for aromatic protons due to substitution pattern.
Aromatic H (position 3)~6.8-6.9Doublet of doublets (dd)
Aromatic H (position 5)~7.0-7.1Doublet (d)
Aromatic H (position 6)~6.9-7.0Doublet of doublets (dd)
Phenoxy H (ortho)~7.0-7.1Multiplet (m)
Phenoxy H (meta, para)~7.2-7.4Multiplet (m)
4-Fluoro-1-methyl-2-phenoxybenzene (Isomer 1) Methyl (H₃)~2.2Singlet (s)Different aromatic proton shifts and coupling patterns.
Aromatic H (position 3)~6.7-6.8Doublet (d)
Aromatic H (position 5)~6.9-7.0Doublet of doublets (dd)
Aromatic H (position 6)~7.1-7.2Doublet (d)
2-Fluoro-5-methyl-1-phenoxybenzene (Isomer 2) Methyl (H₃)~2.3Singlet (s)Distinct shifts for the protons on the substituted benzene ring.
Aromatic H (position 3)~6.9-7.0Doublet of doublets (dd)
Aromatic H (position 4)~7.1-7.2Doublet (d)
Aromatic H (position 6)~6.8-6.9Doublet (d)

Data Interpretation for 1-Fluoro-4-methyl-2-phenoxybenzene: The key to distinguishing the target molecule lies in the unique splitting patterns and chemical shifts of the three protons on the substituted benzene ring. The proton at position 3 will be split by both the adjacent proton at position 5 and the fluorine atom. The proton at position 6 will also show coupling to both its neighboring proton and the fluorine. The proton at position 5 will appear as a simple doublet. The singlet for the methyl group confirms its presence and lack of adjacent protons. The complex multiplets for the phenoxy group are expected.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹H NMR Experimental Workflow

II. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a definitive count of the number of non-equivalent carbon atoms in a molecule and offers insights into their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

The Causality of Carbon Chemical Shifts

Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic surroundings. Carbons bonded to electronegative atoms like oxygen and fluorine are significantly deshielded and appear at higher chemical shifts. Aromatic carbons typically resonate in the 110-160 ppm range, with the exact shift depending on the substituents. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.

Predicted ¹³C NMR Data Comparison

The predicted ¹³C NMR chemical shifts for the target molecule and its isomers highlight the power of this technique in distinguishing constitutional isomers[2][3].

Compound Predicted Number of Aromatic Signals Predicted Methyl Carbon (ppm) Predicted C-F Carbon (ppm) Key Differentiator
1-Fluoro-4-methyl-2-phenoxybenzene (Target) 11-12~20-21~155-160 (with large ¹JCF)Unique set of 11-12 aromatic signals and a distinct C-F shift.
4-Fluoro-1-methyl-2-phenoxybenzene (Isomer 1) 11-12~20-21~158-163 (with large ¹JCF)Different chemical shifts for the substituted aromatic ring carbons.
2-Fluoro-5-methyl-1-phenoxybenzene (Isomer 2) 11-12~20-21~153-158 (with large ¹JCF)A different pattern of aromatic carbon chemical shifts.

Data Interpretation for 1-Fluoro-4-methyl-2-phenoxybenzene: The proton-decoupled ¹³C NMR spectrum is expected to show a total of 13 distinct signals (assuming no accidental overlap): one for the methyl carbon in the aliphatic region, and twelve for the aromatic carbons. The carbon at position 1, being bonded to the highly electronegative fluorine, will appear far downfield and will be split into a doublet by the fluorine atom (¹JCF ≈ 240-250 Hz). The remaining aromatic carbons will also exhibit smaller couplings to fluorine. This unique pattern of chemical shifts and C-F couplings provides a fingerprint for the target structure.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ with TMS. A higher concentration is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Pulse Angle: 30°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum, and reference to TMS at 0.00 ppm.

¹³C NMR Experimental Workflow

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The Causality of IR Absorptions

Specific bonds vibrate at characteristic frequencies. For 1-Fluoro-4-methyl-2-phenoxybenzene, we expect to see absorptions corresponding to the C-H bonds of the aromatic rings and the methyl group, the C=C bonds within the aromatic rings, the C-O-C ether linkage, and the C-F bond. The positions of these absorptions can provide strong evidence for the presence of these key structural features.

Expected IR Absorption Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030-3100Medium
Methyl C-H Stretch2850-2960Medium
Aromatic C=C Stretch1450-1600Medium to Strong (multiple bands)
Asymmetric C-O-C Stretch (Aryl Ether)1200-1275Strong
Symmetric C-O-C Stretch~1020-1075Medium
C-F Stretch1000-1350Strong

Data Interpretation: The presence of a strong band around 1240 cm⁻¹ is highly indicative of the aryl-O-C asymmetric stretch of the diaryl ether. The aromatic C=C stretching bands and the C-H stretching bands above 3000 cm⁻¹ confirm the presence of the benzene rings. A strong absorption in the 1000-1350 cm⁻¹ range will correspond to the C-F bond. While FTIR alone cannot distinguish between the isomers, it provides crucial confirmation of the key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., a diamond ATR).

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

ATR-FTIR Experimental Workflow

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

The Causality of Fragmentation

In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•). This high-energy ion then fragments in predictable ways, often breaking at the weakest bonds or forming the most stable carbocations. For diaryl ethers, cleavage of the C-O ether bonds is a common fragmentation pathway.

Predicted Mass Spectrometry Data

The molecular formula of 1-Fluoro-4-methyl-2-phenoxybenzene is C₁₃H₁₁FO, giving a monoisotopic mass of 202.22 g/mol .

Compound m/z of Molecular Ion (M⁺•) Predicted Key Fragments (m/z) Key Differentiator
1-Fluoro-4-methyl-2-phenoxybenzene (Target) 202125 [M - C₆H₅]⁺, 109 [M - OC₆H₅]⁺, 77 [C₆H₅]⁺Relative intensities of fragments may differ slightly.
4-Fluoro-1-methyl-2-phenoxybenzene (Isomer 1) 202125 [M - C₆H₅]⁺, 109 [M - OC₆H₅]⁺, 77 [C₆H₅]⁺
2-Fluoro-5-methyl-1-phenoxybenzene (Isomer 2) 202125 [M - C₆H₅]⁺, 109 [M - OC₆H₅]⁺, 77 [C₆H₅]⁺

Data Interpretation for 1-Fluoro-4-methyl-2-phenoxybenzene: The mass spectrum will show a prominent molecular ion peak at m/z = 202, confirming the molecular weight. Key fragmentation pathways would include the cleavage of the ether bond. Loss of a phenoxy radical (•OC₆H₅) would lead to a fragment at m/z = 109, corresponding to the fluorotolyl cation. Alternatively, loss of a phenyl radical (•C₆H₅) is less likely but could contribute to a fragment. The observation of a peak at m/z = 77 is characteristic of the phenyl cation. While the major fragments may be the same for the isomers, high-resolution mass spectrometry can confirm the elemental composition of the molecular ion and its fragments, providing an absolute check on the molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

EI-MS Experimental Workflow

V. Conclusion: A Synergistic Approach to Structural Validation

For 1-Fluoro-4-methyl-2-phenoxybenzene:

  • MS confirms the correct molecular weight (202 g/mol ) and elemental formula.

  • FTIR confirms the presence of the key functional groups: aromatic rings, a methyl group, a C-F bond, and a diaryl ether linkage.

  • ¹³C NMR confirms the number of unique carbon environments and, through C-F coupling, identifies the carbon directly attached to the fluorine atom.

  • ¹H NMR provides the final, definitive piece of the puzzle by elucidating the precise connectivity and substitution pattern on the aromatic rings, allowing for the unambiguous differentiation from its isomers.

This multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural confirmation required for high-stakes research and development.

References

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 26, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved January 26, 2026, from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 26, 2026, from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 26, 2026, from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 26, 2026, from [Link]

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Comparative

The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenoxybenzenes

For the dedicated researcher in drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing lead compounds. Among the myriad of available chemical transformations, the...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing lead compounds. Among the myriad of available chemical transformations, the introduction of fluorine to an aromatic system can profoundly alter its physicochemical properties and reactivity, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparative study of the reactivity of fluorinated versus non-fluorinated phenoxybenzenes, offering both theoretical insights and practical experimental frameworks to inform your research.

The Dual Nature of Fluorine: A Tale of Induction and Resonance

The unique reactivity of fluorinated aromatic compounds stems from the dichotomous electronic effects of the fluorine atom. Its extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I), polarizing the carbon-fluorine bond and influencing the electron density of the entire aromatic ring. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic π-system (+M effect). The interplay of these opposing forces governs the reactivity of fluorinated phenoxybenzenes in different chemical contexts.

Electrophilic Aromatic Substitution (EAS): A Subtle Dance of Activation and Deactivation

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The phenoxy group is an activating, ortho-, para-directing group due to the resonance donation from the oxygen atom. However, the introduction of a fluorine atom onto either of the phenyl rings introduces a fascinating layer of complexity.

While fluorine is generally considered a deactivating group for EAS due to its strong inductive effect, its deactivation is less pronounced than that of other halogens.[1] In some cases, particularly for para-substitution, fluorobenzene can react at a rate comparable to or even slightly faster than benzene itself.[2] This "anomalous" behavior is attributed to the effective overlap between the 2p orbitals of carbon and fluorine, which facilitates resonance donation and partially counteracts the inductive withdrawal.[1]

For a phenoxybenzene scaffold, a fluorine substituent on the phenoxy ring will primarily influence the reactivity of that ring, while a fluorine on the other phenyl ring will have a more distal effect. The overall impact on the rate of EAS will depend on the position of the fluorine atom and the specific electrophile used.

Comparative Reactivity in Nitration: A Hypothetical Study

To illustrate the expected differences in reactivity, let's consider the competitive nitration of phenoxybenzene and 4-fluorophenoxybenzene.

CompoundPredicted Relative Rate of Nitration (vs. Phenoxybenzene)Predicted Major Isomers
Phenoxybenzene1.00ortho-, para-
4-Fluorophenoxybenzene< 1.00ortho- to phenoxy, meta- to fluorine

The fluorine atom's inductive effect is expected to decrease the overall electron density of the aromatic ring, leading to a slower reaction rate compared to the non-fluorinated analogue.

Experimental Protocol: Competitive Nitration of Phenoxybenzene and 4-Fluorophenoxybenzene

This protocol outlines a method to experimentally determine the relative reactivity of phenoxybenzene and 4-fluorophenoxybenzene towards electrophilic nitration.

Materials:

  • Phenoxybenzene

  • 4-Fluorophenoxybenzene

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 1,3,5-trinitrobenzene)

  • HPLC grade acetonitrile and water

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve equimolar amounts (e.g., 1 mmol) of phenoxybenzene and 4-fluorophenoxybenzene in 20 mL of DCM. Add a known amount of the internal standard.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add 1.1 equivalents of nitric acid to 2 mL of sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the solution of the phenoxybenzenes at 0°C with vigorous stirring.

  • Quenching: After 30 minutes, quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Workup: Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the crude reaction mixture by HPLC to determine the relative amounts of the remaining starting materials and the various nitrated products.

Data Analysis:

By comparing the peak areas of the starting materials relative to the internal standard before and after the reaction, the relative rates of consumption can be determined. The product distribution will also provide insights into the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr): Fluorine as a Surprising Activator

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group.

Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.[3] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[3] The highly electronegative fluorine atom excels at stabilizing this intermediate through its inductive effect, thereby lowering the activation energy of this crucial step.[3]

SNAr_Mechanism

Figure 1. Generalized reaction coordinate diagram for the SNAr of a fluorinated versus a non-fluorinated phenoxybenzene. The fluorine substituent stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining step.

Quantitative Comparison of SNAr Rates

The enhanced reactivity of aryl fluorides in SNAr is well-documented. For instance, the reaction of 2,4-dinitrofluorobenzene with aniline is approximately 3300 times faster than the corresponding reaction with 2,4-dinitrochlorobenzene. While direct comparative kinetic data for fluorinated phenoxybenzenes is less common in introductory texts, the same principle applies. A fluorine atom, particularly when positioned ortho or para to an activating group and the leaving group, will significantly accelerate the rate of nucleophilic aromatic substitution.

Metabolic Stability: The C-F Bond as a Metabolic Block

In drug development, a significant challenge is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of C-H bonds.[4][5] Replacing a metabolically labile C-H bond with a C-F bond is a widely employed and often successful strategy to enhance metabolic stability.[4][5]

The rationale behind this strategy is twofold:

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical aromatic C-H bond (~103 kcal/mol), making it more resistant to enzymatic cleavage.

  • Electronic Effects: The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, making it less susceptible to oxidative attack by the electrophilic iron-oxo species in the active site of CYP enzymes.[4]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a framework for comparing the metabolic stability of a fluorinated phenoxybenzene derivative to its non-fluorinated counterpart using liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenoxybenzenes)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (dissolved in a minimal amount of DMSO and diluted in buffer) to each tube to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated, providing a quantitative measure of metabolic stability.

Microsomal_Assay_Workflow

Figure 2. A schematic representation of the key steps in a microsomal stability assay.

Conclusion: A Strategic Tool for Molecular Design

The substitution of hydrogen with fluorine in phenoxybenzene scaffolds offers a powerful strategy to modulate chemical reactivity and metabolic stability. In electrophilic aromatic substitution, fluorine acts as a weakly deactivating, ortho-, para-director, with a less pronounced effect than other halogens. Conversely, in nucleophilic aromatic substitution, fluorine is a potent activating group, accelerating the reaction by stabilizing the key Meisenheimer intermediate. From a drug development perspective, the most significant impact of fluorination is often the enhancement of metabolic stability by fortifying the molecule against oxidative metabolism.

By understanding the fundamental principles outlined in this guide and employing the provided experimental frameworks, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Hammett equation. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Walter, M., & Brombacher, O. (2015). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica.
  • Thirunarayanan, G., et al. (2017). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones.
  • Reich, H. J. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved January 27, 2026, from [Link]

  • Poulsen, T. B. (2018). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • Ye, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry.
  • Hooker, J. M., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Dong, M. W. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Conduct Science. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chem 344 Handout. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. University of Wisconsin-Madison.
  • DiRocco, D. A., et al. (2019).
  • ron. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]

  • Hughes, L. D. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved January 27, 2026, from [Link]

  • Mayr, H., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Lin, S., et al. (2019). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Journal of the American Chemical Society.
  • Patsnap. (2025, September 19). Optimizing Sample Preparation for HPLC Analysis. Patsnap Eureka. [Link]

  • Itami, K., et al. (2018). Directed nucleophilic aromatic substitution reaction.
  • Ault, A. (2004). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 27, 2026, from [Link]

  • Philipp. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-methyl-2-phenoxybenzene

This guide provides essential safety and logistical information for the proper disposal of 1-Fluoro-4-methyl-2-phenoxybenzene. As a halogenated organic compound, its disposal is subject to stringent regulatory oversight...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Fluoro-4-methyl-2-phenoxybenzene. As a halogenated organic compound, its disposal is subject to stringent regulatory oversight to mitigate potential environmental and health risks. The procedures outlined below are synthesized from established safety protocols for structurally similar chemicals and hazardous waste management principles.

Disclaimer: This document is intended as a comprehensive guide based on the properties of similar halogenated organic compounds. You must consult the specific Safety Data Sheet (SDS) for 1-Fluoro-4-methyl-2-phenoxybenzene provided by your supplier before handling, storage, or disposal. This guide supplements, but does not replace, the manufacturer's SDS and your institution's specific Environmental Health and Safety (EHS) protocols.

Part 1: Hazard Profile and Initial Risk Assessment

Understanding the intrinsic hazards of 1-Fluoro-4-methyl-2-phenoxybenzene is the foundation of its safe management. Based on data from analogous fluorinated and aromatic compounds, a presumptive hazard profile has been established.

The primary risks associated with this class of chemicals involve irritation, potential long-term health effects, and significant environmental toxicity, particularly to aquatic life.[1][2][3][4] Halogenated organic compounds are of particular concern due to their persistence and potential to bioaccumulate in the environment.[4][5]

Hazard ClassificationDescription of Potential RiskRecommended Precaution
Skin Corrosion/Irritation May cause skin irritation upon direct contact. Prolonged exposure could defat the skin.[2][3]Wear nitrile or other chemically resistant gloves. Avoid all skin contact.[2]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[1][2][3]Use chemical safety goggles or a face shield.[1]
Respiratory Irritation Vapors or mists may cause respiratory tract irritation.[2]Handle only in a well-ventilated area or within a chemical fume hood.[2]
Acute Aquatic Toxicity Toxic to aquatic life, potentially with long-lasting effects.[1][6]Prevent release to the environment. Do not dispose of down the drain or in surface water.[1][2][6][7]
Flammability While specific data is unavailable, similar aromatic compounds can be flammable or combustible, especially when heated.[1][3]Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

Part 2: Regulatory Framework and Waste Characterization

Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] 1-Fluoro-4-methyl-2-phenoxybenzene must be managed as a hazardous waste.

The rationale for this is twofold:

  • "Listed" Waste: The EPA maintains lists of wastes known to be hazardous. Many spent halogenated solvents are found on the "F-list" for non-specific source wastes.[9]

  • "Characteristic" Waste: Even if not explicitly listed, a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10] Given its likely toxicity to aquatic life, this compound would meet the toxicity characteristic.

As a halogenated organic compound, this chemical falls into a category that requires specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[11] Improper disposal, such as evaporation or drain disposal, is strictly prohibited.[10]

Part 3: On-Site Waste Management and Segregation Protocol

Proper handling and segregation within the laboratory are critical first steps that ensure safety and facilitate compliant disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated area in the lab where the waste will be collected. This area must be at or near the point of generation.

  • The SAA should have secondary containment to capture any potential leaks from the waste container.[11]

Step 2: Select the Correct Waste Container

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) carboys or bottles are generally suitable.[8][12]

  • Ensure the container is in good condition, free from cracks or residue from previous use.

Step 3: Crucial Practice of Waste Segregation

  • Never mix halogenated waste with non-halogenated waste. This is the most critical segregation rule. The co-mingling of these streams complicates and significantly increases the cost of disposal, as the entire volume must be treated as halogenated waste.[11]

  • Do not mix this waste with other incompatible materials, such as strong acids, bases, or oxidizing agents.[1]

Step 4: Proper Labeling

  • Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8][11]

  • The label must include:

    • The full chemical name: "Waste 1-Fluoro-4-methyl-2-phenoxybenzene". Do not use abbreviations.[8]

    • An accurate list of all constituents if it is a mixture, with percentages.[11]

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[11]

Part 4: Step-by-Step Disposal Workflow

The following workflow outlines the process from generating the waste to its final removal by a licensed professional service.

Workflow for 1-Fluoro-4-methyl-2-phenoxybenzene Disposal

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal A Waste Generated (e.g., reaction byproduct, contaminated material) B Select Compatible Container (HDPE, screw cap) A->B C Affix Hazardous Waste Label (Fill out completely) B->C D Is waste halogenated? C->D E Add to HALOGENATED Waste Stream D->E Yes F Add to NON-halogenated Waste Stream D->F No G Store in designated SAA (Secondary Containment) E->G H Container is full (≤ 3/4 capacity) or accumulation time limit reached G->H I Request Pickup from EHS or Licensed Waste Contractor H->I J Transport to licensed Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposal (e.g., High-Temp Incineration) J->K

Caption: Decision workflow for compliant disposal of laboratory chemical waste.

Protocol Steps:

  • Containment of Small Spills and Residues:

    • For minor spills, absorb the material using an inert absorbent like vermiculite, sand, or silica gel.[13] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]

    • Decontaminate the spill area with soap and water. The rinseate may also need to be collected as hazardous waste depending on the spill size and local regulations.

  • Collection of Bulk Liquid Waste:

    • Working in a chemical fume hood, carefully pour the liquid waste into the properly labeled container.[11]

    • Always keep the waste container closed when not actively adding waste.[10][11][12] This prevents the release of vapors and is a key compliance requirement.

  • Disposal of Empty Containers:

    • An "empty" container that held this chemical must still be managed carefully.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste and must be collected in your halogenated waste stream.[10]

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, pending your institution's policies.[10]

  • Arranging for Final Disposal:

    • When your waste container is nearly full (approximately 75-80% capacity) or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8]

    • Do not allow waste to accumulate for extended periods.

    • Only a licensed hazardous waste contractor may transport and ultimately dispose of the material.[14][15] The most probable disposal method will be controlled incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][15]

Part 5: Emergency Response

In the event of an accidental release or exposure during the handling or packaging of waste, immediate and correct action is vital.

Emergency SituationImmediate Response Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16]
Large Spill Evacuate the immediate area. Alert colleagues and your supervisor. If safe to do so, prevent further spread by diking with absorbent materials. Contact your institution's EHS or emergency response team for cleanup.

References

  • Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • National Center for Biotechnology Information. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer.... PubMed. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. (2024). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-Fluoro-4-methyl-2-phenoxybenzene

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 1-Fluoro-4-methyl-2-phenoxybenzene, a halogenated aromatic ether, presents...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 1-Fluoro-4-methyl-2-phenoxybenzene, a halogenated aromatic ether, presents a unique set of handling requirements that demand meticulous attention to safety and operational planning. This guide provides a comprehensive framework for its safe use, from personal protective equipment (PPE) selection to disposal, grounded in the principles of chemical causality and laboratory best practices.

Understanding the Hazard: A Structural Analogy Approach

The molecular structure of 1-Fluoro-4-methyl-2-phenoxybenzene, featuring a fluorinated benzene ring linked to a phenoxy group, suggests potential for skin and eye irritation, as well as possible respiratory effects if inhaled.[1][3][4][5] Halogenated organic compounds can also pose long-term health risks and require specific disposal considerations to minimize environmental impact.[7][8] Therefore, our safety protocols are designed to mitigate these anticipated risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. More than just a checklist, each component is chosen to counteract a specific potential route of exposure.

Recommended PPE for Handling 1-Fluoro-4-methyl-2-phenoxybenzene
Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or exothermic reaction.[9]Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3]
Hand Protection Nitrile or Neoprene gloves.[10] Consider double-gloving for enhanced protection.Provides a barrier against skin absorption, which can cause irritation.[3][5] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against accidental spills and splashes on the skin and clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11][12]Minimizes the inhalation of vapors, which may cause respiratory irritation.[1][4]
PPE Selection and Donning Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 1-Fluoro-4-methyl-2-phenoxybenzene.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Doffing Assess_Risk Assess Task-Specific Risks (e.g., splashing, heating) Select_PPE Select Appropriate PPE (Refer to Table) Assess_Risk->Select_PPE Based on assessment Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Gloves 2. Don Inner Gloves (optional) Don_Coat->Don_Gloves Don_Goggles 3. Don Goggles/Face Shield Don_Gloves->Don_Goggles Don_Outer_Gloves 4. Don Outer Gloves Don_Goggles->Don_Outer_Gloves Handle_Chemical Proceed with Chemical Handling in Fume Hood Don_Outer_Gloves->Handle_Chemical Doff_PPE Doff PPE in Reverse Order Handle_Chemical->Doff_PPE

Caption: A workflow for the selection and donning of Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of your research.

  • Preparation :

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents.

    • Designate a specific waste container for halogenated organic waste.[7][13]

    • Have a spill kit readily accessible.

  • Handling :

    • Don the appropriate PPE as outlined in the table and workflow diagram.

    • Conduct all manipulations of 1-Fluoro-4-methyl-2-phenoxybenzene within the chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the skin and eyes.[3][5]

    • Use equipment and techniques that minimize the generation of aerosols or vapors.

    • Keep containers of the chemical tightly closed when not in use.[1][5]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.[1]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek medical attention.[1][4]

    • Inhalation : Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of halogenated organic compounds is not only a matter of regulatory compliance but also of environmental responsibility.

  • Waste Segregation :

    • Collect all waste containing 1-Fluoro-4-methyl-2-phenoxybenzene in a dedicated, clearly labeled container for "Halogenated Organic Waste."[7][13][14]

    • Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[15]

    • Ensure the waste container is made of a compatible material, such as polyethylene.[7]

  • Waste Storage :

    • Keep the halogenated waste container tightly closed and store it in a designated satellite accumulation area.[8]

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

  • Disposal Procedure :

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste.

    • Never dispose of halogenated organic compounds down the drain.[7]

    • Arrange for pickup and disposal by a certified hazardous waste management company.

By implementing these comprehensive safety and handling protocols, you can confidently work with 1-Fluoro-4-methyl-2-phenoxybenzene while ensuring your safety and the integrity of your research environment.

References

  • Synquest Labs. 1-Fluoro-4-(1-methoxyethyl)
  • Pilot Chemical. CALFAX® DB-45 Safety Data Sheet. Available at: [Link]

  • Washington State University. Halogenated Solvents Standard Operating Procedure. Available at: [Link]

  • University of California, Irvine Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]

  • Angene Chemical. 2-Fluoro-4-methoxy-1-methylbenzene Safety Data Sheet. Available at: [Link]

  • Amerigo Scientific. 1-Fluoro-4-Methyl-2-Phenoxy-Benzene.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • protocols.io. Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice. Available at: [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: 1,2-METHYLENEDIOXY-4-PROPYL-BENZENE. Available at: [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storing 1-Fluoro-4-(trifluoromethoxy)benzene Safely. Available at: [Link]

Sources

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